molecular formula C15H19N6O8P B15585710 GS-704277

GS-704277

Numéro de catalogue: B15585710
Poids moléculaire: 442.32 g/mol
Clé InChI: IYHPTSNEWCZBDF-NIFWRESRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

GS-704277 is a useful research compound. Its molecular formula is C15H19N6O8P and its molecular weight is 442.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHPTSNEWCZBDF-NIFWRESRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to GS-704277: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-704277 is a key intermediate metabolite of the antiviral prodrug Remdesivir (B604916) (Veklury®).[1][2] As a phosphoramidate (B1195095) metabolite, it represents a critical step in the intracellular conversion of Remdesivir to its pharmacologically active nucleoside triphosphate form.[3][4] Understanding the chemical structure and properties of this compound is essential for a comprehensive grasp of Remdesivir's mechanism of action, pharmacokinetics, and potential drug-drug interactions. This technical guide provides a detailed overview of this compound, including its chemical properties, metabolic pathway, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is formally named N-phosphono-L-alanine, P→6-ester with 2-C-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-2,5-anhydro-D-altrononitrile.[2] Its chemical structure is characterized by the core nucleoside analogue, identical to that in Remdesivir, linked to an L-alanine moiety via a phosphoramidate bond.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name(2S)-2-[({[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)amino]propanoic acid
CAS Number1911579-04-8[2]
Molecular FormulaC₁₅H₁₉N₆O₈P[2]
SMILESO=P(N--INVALID-LINK--C(O)=O)(O)OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C#N)O1[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight442.3 g/mol [2]
AppearanceWhite to light yellow solid[1]
SolubilitySoluble in DMSO[2]
λmax246 nm[2]
Protein Binding1%[5]

Metabolic Pathway and Pharmacological Relevance

This compound is formed intracellularly from its parent drug, Remdesivir, through enzymatic hydrolysis. This conversion is a crucial activation step. The prodrug Remdesivir is designed to enhance cell permeability, and once inside the cell, it is metabolized to this compound. This reaction is primarily catalyzed by carboxylesterases, such as CES1, and to a lesser extent, by Cathepsin A (CatA).[3][6][7]

Following its formation, this compound is further metabolized by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), a phosphoramidase, which cleaves the phosphoramidate bond.[3][6] This cleavage releases the nucleoside monophosphate, which is subsequently phosphorylated to the active antiviral agent, the nucleoside triphosphate GS-443902. This active form acts as a chain terminator for viral RNA-dependent RNA polymerase.[4]

Figure 1. Metabolic activation pathway of Remdesivir. (Max Width: 760px)

Pharmacokinetic studies have shown that this compound has a short plasma half-life of approximately 1.3 hours.[5] Its low protein binding (1%) suggests high bioavailability for further metabolic conversion.[5]

Experimental Protocols

Synthesis and Purification of this compound

Detailed, publicly available protocols for the direct chemical synthesis and purification of this compound are limited, as it is primarily generated as a metabolite. However, its synthesis would conceptually involve the coupling of the protected nucleoside core of Remdesivir with a protected L-alanine phosphoramidate moiety.

A potential synthetic route could be adapted from the synthesis of Remdesivir.[8][9] This would likely involve:

  • Synthesis of the Nucleoside Core: Preparation of the pyrrolotriazine nucleoside analogue.

  • Preparation of the Alanine (B10760859) Phosphoramidate Moiety: Synthesis of a suitable activated L-alanine phosphoramidate derivative.

  • Coupling Reaction: Stereoselective coupling of the nucleoside core with the alanine phosphoramidate.

  • Deprotection: Removal of protecting groups to yield this compound.

Purification of this compound would typically be achieved using chromatographic techniques. Given its polar nature, reversed-phase high-performance liquid chromatography (HPLC) would be a suitable method.

Conceptual HPLC Purification Protocol:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), likely with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at its λmax of 246 nm.

  • Fraction Collection: Fractions corresponding to the this compound peak would be collected, pooled, and the solvent removed under vacuum to yield the purified compound.

Analytical Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

The following is a summary of a validated method for the determination of this compound in human plasma.[10]

1. Sample Preparation:

  • Due to the instability of Remdesivir and its metabolites in plasma, samples are stabilized by treatment with diluted formic acid immediately after collection.[10]
  • An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the plasma sample.
  • Proteins are precipitated by the addition of a cold organic solvent, such as acetonitrile.
  • The sample is centrifuged, and the supernatant is collected for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).[10]
  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5.
  • Mobile Phase B: 100% methanol.
  • A gradient elution is used to separate this compound from other plasma components and metabolites.
  • Mass Spectrometric Detection:
  • Ionization: Electrospray ionization (ESI) in negative ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The transition m/z 441.1 → 150.1 is monitored for this compound.[11]

3. Calibration and Quantification:

  • A calibration curve is generated using standards of known this compound concentrations in blank plasma.
  • The concentration of this compound in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Start [label="Plasma Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Stabilization [label="Stabilization with\nFormic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; IS_Addition [label="Addition of\nInternal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Stabilization; Stabilization -> IS_Addition; IS_Addition -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> LC_MS; LC_MS -> Quantification; }

Figure 2. Experimental workflow for this compound analysis. (Max Width: 760px)

Conclusion

This compound is a pivotal molecule in the mechanism of action of Remdesivir. Its formation and subsequent metabolism are essential for the generation of the active antiviral agent. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and its role in the metabolic pathway of Remdesivir. The detailed analytical protocol offers a robust method for its quantification in biological matrices, which is crucial for pharmacokinetic and drug metabolism studies. Further research into the direct synthesis and biological activities of this compound could provide deeper insights into the pharmacology of Remdesivir and inform the development of future antiviral prodrugs.

References

What is the role of GS-704277 in remdesivir's mechanism of action?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (B604916) (GS-5734), a nucleotide analog prodrug, has emerged as a key antiviral agent. Its efficacy is contingent upon its intracellular conversion to the active triphosphate form, remdesivir triphosphate (RDV-TP or GS-443902). This process is a multi-step metabolic cascade in which the alanine (B10760859) metabolite, GS-704277 (also known as MetX), plays a pivotal and indispensable role. This technical guide delineates the formation, conversion, and significance of this compound in the mechanism of action of remdesivir, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Remdesivir is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) nucleotide analog.[1][2][3] Its design as a prodrug is a strategic approach to enhance cell permeability, a common challenge with nucleotide analogs.[4] Once inside the host cell, remdesivir must undergo a series of enzymatic transformations to yield the pharmacologically active nucleoside triphosphate. This bioactivation pathway is critical to its antiviral activity, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[5][6] this compound is the first major metabolite formed in this intracellular cascade and serves as the direct precursor to the monophosphate form of the parent nucleoside.

The Metabolic Pathway of Remdesivir Activation

The intracellular conversion of remdesivir to its active triphosphate metabolite is a sequential process mediated by host cell enzymes. This compound is a central intermediate in this pathway.

Formation of this compound

Upon entry into the cell, remdesivir is rapidly hydrolyzed by specific esterases. The primary enzymes responsible for this initial conversion are Carboxylesterase 1 (CES1) and Cathepsin A (CatA).[7][8] These enzymes cleave the carboxyl ester bond of the alanine moiety on remdesivir, leading to the formation of the alanine metabolite, this compound.[4][7] While CES1 is considered the major contributor to this step, CatA also plays a significant role.[7]

Conversion of this compound to Remdesivir Monophosphate

Following its formation, this compound undergoes further metabolism. The phosphoramidate bond of this compound is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1).[7][8] This enzymatic action releases the alanine and phenoxy groups, resulting in the formation of remdesivir monophosphate (RDV-MP or GS-441524-MP).

Final Phosphorylation Steps

The newly formed remdesivir monophosphate is then sequentially phosphorylated by cellular kinases. Uridine-monophosphate-cytidine-monophosphate kinase (UMP-CMPK) catalyzes the conversion of the monophosphate to the diphosphate (B83284) form (RDV-DP). Subsequently, nucleoside-diphosphate kinase (NDPK) facilitates the final phosphorylation to the active remdesivir triphosphate (RDV-TP or GS-443902). This active metabolite can then be incorporated into the nascent viral RNA chain by the RdRp, causing premature chain termination and inhibiting viral replication.[5][6]

Data Presentation

Pharmacokinetic Parameters of Remdesivir and its Metabolites

The following table summarizes the key pharmacokinetic parameters of remdesivir, this compound, and the parent nucleoside GS-441524 in healthy human subjects.

ParameterRemdesivir (GS-5734)This compoundGS-441524
Peak Plasma Concentration (Cmax) Highly variable--
Time to Peak Concentration (tmax) End of infusionImmediately after end of infusion1 hour after end of infusion
Elimination Half-life (t½) ~1 hour (0.48 h in COVID-19 patients)[3]~1.1 hours~24-29 hours (26.6 h in COVID-19 patients)[3][9]
Elimination Clearance 18.1 L/h[9]36.9 L/h[9]4.74 L/h[9]
Central Volume of Distribution 4.89 L[9]96.4 L[9]26.2 L[9]
Peripheral Volume of Distribution 46.5 L[9]8.64 L[9]66.2 L[9]

Data compiled from studies in healthy volunteers and COVID-19 patients.[1][3][9]

Enzymatic Conversion Rates

The catalytic efficiency of the key enzymes involved in the initial steps of remdesivir's metabolism is crucial for its activation.

EnzymeSubstrateVmax (nmol/min/mg protein)Km (μM)Catalytic Rate (nmol/min/mg)
Carboxylesterase 1 (CES1) Remdesivir2.3414.19-
Cathepsin A (CatA) Remdesivir--74 ± 32

Data from in vitro enzymatic assays.[7][10]

Mandatory Visualization

Remdesivir_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (GS-5734) (Prodrug) Remdesivir_intra Remdesivir (GS-5734) Remdesivir->Remdesivir_intra Cellular Uptake GS704277 This compound (Alanine Metabolite) Remdesivir_intra->GS704277 CES1 / CatA (Hydrolysis) RDV_MP Remdesivir Monophosphate (RDV-MP) GS704277->RDV_MP HINT1 (Phosphoramidate Cleavage) RDV_DP Remdesivir Diphosphate (RDV-DP) RDV_MP->RDV_DP UMP-CMPK (Phosphorylation) GS441524 GS-441524 (Nucleoside Core) RDV_MP->GS441524 Dephosphorylation RDV_TP Remdesivir Triphosphate (RDV-TP / GS-443902) (Active Drug) RDV_DP->RDV_TP NDPK (Phosphorylation) Inhibition Inhibition of Viral RNA Polymerase (RdRp) RDV_TP->Inhibition GS441524->RDV_MP Re-phosphorylation

Caption: Intracellular metabolic activation pathway of remdesivir.

Experimental Protocols

In Vitro Metabolism of Remdesivir in Human Liver S9 Fractions

This protocol is designed to determine the rate of formation of this compound from remdesivir in a human liver S9 fraction, which contains a mixture of cytosolic and microsomal enzymes including CES1.

Materials:

  • Remdesivir (stock solution in DMSO)

  • Human liver S9 fraction

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of remdesivir in DMSO (e.g., 10 mM).

  • Serially dilute the remdesivir stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 to 100 µM).

  • Dilute the human liver S9 fraction in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • In a 96-well plate, add the diluted remdesivir solutions.

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the diluted S9 fraction to each well. The final reaction volume should be 200 µL.

  • Incubate the reaction plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the concentration of this compound at each time point using a validated LC-MS/MS method.

  • Calculate the rate of this compound formation.

Antiviral Activity Assay in Cell Culture

This protocol outlines a method to determine the in vitro efficacy of remdesivir against a target virus (e.g., SARS-CoV-2) in a suitable cell line (e.g., Vero E6 cells).

Materials:

  • Vero E6 cells

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Remdesivir (stock solution in DMSO)

  • Target virus stock

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., qRT-PCR primers and probes, or reagents for a plaque assay)

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Prepare serial dilutions of remdesivir in cell culture medium to achieve the desired final concentrations.

  • On the day of the experiment, remove the old medium from the cells and add the medium containing the different concentrations of remdesivir.

  • Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

  • Include appropriate controls: virus-infected cells without drug treatment (positive control) and uninfected cells without drug treatment (negative control).

  • Incubate the plates at 37°C in a 5% CO2 incubator for the desired period (e.g., 48-72 hours).

  • After incubation, assess the antiviral activity. This can be done by:

    • qRT-PCR: Harvest the cell supernatant and extract viral RNA. Quantify the viral RNA levels using qRT-PCR.

    • Plaque Reduction Assay: Overlay the cells with a semi-solid medium and incubate until plaques are visible. Stain the cells and count the plaques.

  • Calculate the 50% effective concentration (EC50), which is the concentration of remdesivir that inhibits viral replication by 50%.

Conclusion

This compound is not merely a transient metabolite but a cornerstone in the mechanism of action of remdesivir. Its formation, catalyzed by cellular esterases, is the rate-limiting step in the bioactivation of the prodrug. The subsequent conversion of this compound to the monophosphate form by HINT1 paves the way for the final phosphorylation events that generate the active antiviral agent. A thorough understanding of the kinetics and enzymatic processes involving this compound is paramount for the optimization of remdesivir therapy and the development of next-generation nucleotide analog prodrugs. The data and protocols presented in this guide provide a comprehensive resource for researchers dedicated to advancing antiviral drug discovery and development.

References

The Intracellular Journey of Remdesivir: A Technical Guide to the Formation of GS-704277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (RDV, Veklury®) is a cornerstone of antiviral therapy, notably as the first agent approved by the FDA for the treatment of COVID-19.[1][2] Its efficacy hinges on its identity as a prodrug, a molecule that requires metabolic activation within the host cell to exert its therapeutic effect. Remdesivir, a single-diastereomer monophosphoramidate prodrug of an adenosine (B11128) analogue, is designed for efficient uptake into target cells where it undergoes a multi-step transformation into its pharmacologically active nucleoside triphosphate form, GS-443902.[1][2][3][4] This active metabolite mimics adenosine triphosphate (ATP) and acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), thereby terminating viral replication.[5][6][7]

A critical and initial step in this intricate intracellular activation cascade is the conversion of the parent compound, remdesivir, into its key intermediate alanine (B10760859) metabolite, GS-704277.[8][9][10] This guide provides a detailed technical overview of this pivotal metabolic process, outlining the enzymatic pathways, experimental methodologies used for its characterization, and the quantitative data that underpins our current understanding.

The Metabolic Pathway: From Prodrug to Primary Metabolite

Upon entering the target cell, remdesivir is rapidly metabolized. The first major step is the hydrolysis of the ester bond in the phosphoramidate (B1195095) promoiety. This reaction cleaves the 2-ethylbutyl group, converting remdesivir into the alanine metabolite known as this compound (also referred to as the alanine intermediate or MetX).[9][11][12]

This hydrolysis is not a spontaneous event but is catalyzed by specific host enzymes. Studies have identified Carboxylesterase 1 (CES1) and Cathepsin A (CatA) as the primary enzymes responsible for this critical activation step.[1][11][13] Following its formation, this compound is a transient intermediate.[5] It is further and swiftly hydrolyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) , which removes the alanine moiety to yield the nucleoside monophosphate (GS-441524-MP).[1][3][8][11] This monophosphate is the direct precursor that is subsequently phosphorylated by host kinases to the active triphosphate, GS-443902.[1][8][13]

Remdesivir_Metabolism cluster_enzymes RDV Remdesivir (GS-5734) GS704277 Alanine Metabolite (this compound) RDV->GS704277 Hydrolysis NMP Nucleoside Monophosphate (GS-441524-MP) GS704277->NMP Hydrolysis NDP Nucleoside Diphosphate NMP->NDP Phosphorylation NS Parent Nucleoside (GS-441524) NMP->NS Dephosphorylation NTP Active Nucleoside Triphosphate (GS-443902) NDP->NTP Phosphorylation Enz1 Carboxylesterase 1 (CES1) Cathepsin A (CatA) e1_label Enz1->e1_label Enz2 HINT1 e2_label Enz2->e2_label Enz3 Cellular Kinases e3_label Enz3->e3_label Enz4 Phosphatases e4_label Enz4->e4_label

Intracellular metabolic activation pathway of Remdesivir.

Experimental Protocols

The elucidation of the metabolic fate of remdesivir, including the formation of this compound, relies on a combination of biochemical assays, cell-based experiments, and advanced analytical techniques.

Cell Culture and Treatment

Human cell lines relevant to the disease, such as primary human lung cells (e.g., Normal Human Bronchial Epithelial cells - NHBE) or cell lines like Vero E6, Calu-3, and Caco-2, are cultured under standard conditions.[11][14][15] For metabolism studies, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing a known concentration of remdesivir, and the cells are incubated for various time points to allow for drug uptake and metabolism.[15]

Intracellular Metabolite Extraction

A crucial step is the efficient extraction of intracellular metabolites while quenching metabolic activity to prevent analyte degradation. A common and effective protocol is as follows:

  • Cell Lysis: After incubation, the cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug residues.

  • Quenching & Extraction: A volume of cold acetonitrile (B52724) (e.g., 200 µL) is added directly to the cell monolayer.[16] This serves the dual purpose of precipitating proteins and quenching enzymatic activity.

  • Harvesting: The cells are scraped, and the resulting suspension is transferred to a microcentrifuge tube.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 21,000 x g for 10 min at 4°C) to pellet the precipitated proteins and cell debris.[16][17]

  • Supernatant Collection: The supernatant, containing the intracellular metabolites, is carefully transferred to a new tube.

  • Drying and Reconstitution: The extract is often evaporated to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.[16][17] The dried residue is then reconstituted in a suitable solvent mixture (e.g., water with 0.1% acetic acid) compatible with the analytical system before injection.[16]

Analytical Quantification: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of remdesivir and its metabolites.

  • Chromatographic Separation: A UPLC/HPLC system equipped with a suitable column (e.g., Acquity UPLC HSS T3) is used to separate remdesivir, this compound, and other metabolites.[18][19]

  • Mass Spectrometry Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detecting and quantifying the specific parent-to-daughter ion transitions for each analyte.

  • Sample Stabilization: Due to the inherent instability of remdesivir and its metabolites in biological matrices, sample stabilization is critical. Acidification of plasma samples with formic acid immediately after collection has been shown to be an effective strategy to prevent ex vivo degradation and ensure accurate quantification.[18][19]

Enzyme Identification using Specific Inhibitors

To identify the enzymes responsible for a specific metabolic step, targeted inhibition studies are performed. For instance, to confirm the role of Cathepsin A in the formation of this compound, experiments were conducted in NHBE cells where remdesivir was co-incubated with telaprevir, a known CatA inhibitor. A dose-dependent inhibition of this compound formation in the presence of the inhibitor provides strong evidence for the enzyme's involvement.[11]

Experimental_Workflow culture 1. Cell Culture (e.g., Human Lung Cells) treat 2. Remdesivir Incubation (Defined Time & Concentration) culture->treat extract 3. Metabolite Extraction (Protein Precipitation with Acetonitrile) treat->extract analyze 4. LC-MS/MS Analysis (Quantification of RDV, this compound, etc.) extract->analyze data 5. Data Interpretation (Metabolic Profiling, Kinetics) analyze->data

General experimental workflow for studying intracellular metabolism.

Quantitative Data

The pharmacokinetics of remdesivir and its metabolites, including this compound, have been characterized in human studies. Following intravenous administration, remdesivir is rapidly metabolized, leading to the appearance of this compound and the more stable nucleoside, GS-441524, in plasma.[8][20] The active triphosphate form, GS-443902, is detected exclusively intracellularly.[8][17]

Table 1: Pharmacokinetic Parameters of Remdesivir and Metabolites in Human Plasma
AnalyteCmax (ng/mL)AUC (ng*h/mL)t½ (half-life, h)
Remdesivir (RDV) 1143 - 22391430~0.5 - 1.0
This compound 252401.1~0.75 (Peak Time)
GS-441524 113.71857~26.6

Data compiled from physiologically-based pharmacokinetic (PBPK) modeling and clinical studies in healthy subjects and patients. Values represent a range or average from cited sources.[8][21][22] Peak concentration for this compound is reached quickly, reflecting its status as a transient intermediate.[8]

Table 2: Example LC-MS/MS Method Validation Parameters for Plasma Analysis
ParameterRemdesivirThis compoundGS-441524
Calibration Range (ng/mL) 4 - 40002 - 20002 - 2000
Intra-day Precision (%CV) < 6.6%< 6.6%< 6.6%
Inter-day Precision (%CV) < 6.6%< 6.6%< 6.6%
Accuracy (% Bias) ±11.5%±11.5%±11.5%
Long-term Stability (-70°C) 392 days257 days392 days

Data from a validated method for the determination of remdesivir and its metabolites in acidified human plasma.[18][19]

Conclusion

The intracellular formation of this compound is the requisite first step in the bioactivation of remdesivir. This hydrolysis reaction, mediated primarily by host enzymes CES1 and CatA, efficiently converts the administered prodrug into a key intermediate that is poised for subsequent transformation into the active antiviral agent. A thorough understanding of this pathway, supported by robust experimental protocols and precise analytical quantification, is fundamental for drug development professionals. It not only clarifies the mechanism of action but also informs the optimization of drug delivery, the prediction of drug-drug interactions, and the overall clinical strategy for this important class of antiviral therapeutics.

References

The Biochemical Conversion of Remdesivir to GS-704277: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial and critical step in the bioactivation of the antiviral prodrug remdesivir (B604916) (RDV, GS-5734): its conversion to the alanine (B10760859) metabolite GS-704277. Understanding this pathway is paramount for elucidating the drug's mechanism of action, optimizing its therapeutic efficacy, and assessing potential drug-drug interactions. This document details the enzymatic players, presents quantitative data, outlines experimental protocols, and provides visual representations of the biochemical pathway and associated experimental workflows.

The Biochemical Pathway: From Remdesivir to its Alanine Metabolite

Remdesivir, a monophosphoramidate prodrug of an adenosine (B11128) nucleotide analog, requires intracellular metabolism to exert its antiviral activity. The first key step in this activation cascade is the hydrolysis of remdesivir to its alanine metabolite, this compound. This conversion is primarily catalyzed by two key enzymes: Carboxylesterase 1 (CES1) and Cathepsin A (CatA).[1][2][3][4][5][6] Following this initial hydrolysis, the metabolite this compound (also referred to as MetX in some literature) is further hydrolyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the nucleoside monophosphate of GS-441524.[1][2][3][4][5][6]

The metabolic activation of remdesivir is initiated by the hydrolysis of its ester moiety.[7] This reaction is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, leading to the displacement of the phenoxide and the formation of an alaninyl phosphate (B84403) intermediate.[7] This intermediate is then processed by HINT1.

Remdesivir_Metabolism Remdesivir Remdesivir (GS-5734) GS704277 This compound (Alanine Metabolite) Remdesivir->GS704277 Hydrolysis GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Hydrolysis Active_TP Active Triphosphate (GS-443902) GS441524_MP->Active_TP Phosphorylation CES1 CES1 CES1->Remdesivir CatA CatA CatA->Remdesivir HINT1 HINT1 HINT1->GS704277 Kinases Cellular Kinases Kinases->GS441524_MP

Biochemical pathway of Remdesivir activation.

Quantitative Data

The efficiency of remdesivir's conversion to its metabolites is crucial for its antiviral activity. The following tables summarize the key quantitative data available for the enzymes involved in the formation of this compound and its subsequent processing.

Table 1: Michaelis-Menten Kinetics of CES1-catalyzed Remdesivir Hydrolysis

ParameterValueUnitSource
Vmax2.34nmol/min/mg protein[8]
Km14.19µM[8]

Table 2: Catalytic Rates of Remdesivir Hydrolysis by CES1 and CatA

EnzymeRateUnitNotesSource
CES1b(4.8 ± 0.4) × 10⁻²nmol/min/mg2-fold faster than oseltamivir (B103847) hydrolysis.[4]
CES1c(6.1 ± 0.4) × 10⁻²nmol/min/mg4-fold faster than oseltamivir hydrolysis.[4]
CatA74 ± 32nmol/min/mg3.4-fold lower than tenofovir (B777) alafenamide fumarate (B1241708) (TAF) hydrolysis.[4]

Table 3: HINT1-catalyzed Hydrolysis of Remdesivir's Alanine Metabolite (MetX)

SubstrateRelative Rate of MetabolismNotesSource
Remdesivir MetX6-fold fasterCompared to GS-6620 MetX, a known HINT1 substrate.[4]

Table 4: Plasma Pharmacokinetics of Remdesivir and its Metabolites (Healthy Volunteers)

AnalyteCmax (mean, SD)tmax (median)Elimination Half-lifeSource
Remdesivir13.7 µM (2.39)End of infusion~1 hour[9]
This compound807 nM (173)End of infusion~1.1 hours[9]
GS-441524726 nM (240)1 hour post-infusion~20 hours[9]

Table 5: Intracellular Concentrations of the Active Triphosphate Metabolite (GS-443902) in PBMCs

Time PointMean Concentration (CI90)UnitSource
Ctrough4853 (2232–7474)ng/mL[10]
Cmax10,735 (5802–15,668)ng/mL[10]
1 hour post-infusion9140 (5164–13,116)ng/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biochemical pathway of remdesivir to this compound.

In Vitro CES1-catalyzed Remdesivir Hydrolysis Assay

This protocol is adapted from methodologies described for assessing CES1 activity on prodrugs.[8][11]

Objective: To determine the kinetic parameters (Vmax and Km) of CES1-mediated hydrolysis of remdesivir.

Materials:

  • Recombinant human CES1 or human liver S9 fractions

  • Remdesivir

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Methanol

  • Internal standard (e.g., tenofovir)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of remdesivir in a suitable solvent (e.g., DMSO).

  • Prepare a series of remdesivir dilutions in phosphate buffer to achieve a range of final concentrations (e.g., 0-100 µM).

  • Pre-incubate the recombinant CES1 or liver S9 fraction (e.g., 0.1 µg/µL) at 37°C for 5 minutes.

  • Initiate the reaction by adding the remdesivir dilutions to the enzyme preparation.

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding two volumes of a termination solution (e.g., acetonitrile:methanol 50:50) containing the internal standard.

  • Centrifuge the samples at 4°C for 15 minutes to precipitate proteins.

  • Collect the supernatant and analyze the decrease in remdesivir concentration using a validated LC-MS/MS method.

  • Calculate the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Western Blot for CES1, CatA, and HINT1 Protein Quantification

This protocol outlines a general procedure for quantifying the expression levels of the key metabolic enzymes in cell lysates or tissue fractions.[4][5][12]

Objective: To determine the relative protein expression of CES1, CatA, and HINT1.

Materials:

  • Cell lysates or tissue S9 fractions

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against CES1, CatA, and HINT1

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., GAPDH or β-actin)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates or tissue fractions in lysis buffer on ice.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein (e.g., 5-20 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

RT-qPCR for CES1, CatA, and HINT1 mRNA Quantification

This protocol describes a method for quantifying the mRNA expression levels of the key metabolic enzymes.[13][14][15]

Objective: To determine the relative mRNA expression of CES1, CatA, and HINT1.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for CES1, CatA, HINT1, and a housekeeping gene (e.g., β-actin)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from cells or tissues using a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer or fluorometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reactions containing cDNA, primers, and master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

LC-MS/MS Analysis of Remdesivir and this compound

This protocol provides a general framework for the simultaneous quantification of remdesivir and its metabolite this compound in plasma or cell culture media.[16][17][18][19]

Objective: To quantify the concentrations of remdesivir and this compound.

Materials:

  • Plasma or cell culture samples

  • Acetonitrile

  • Methanol

  • Formic acid (for sample stabilization)

  • Internal standards (e.g., ¹³C-labeled remdesivir and this compound)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Spike samples with internal standards.

  • For plasma samples, perform protein precipitation by adding cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the analytes using a gradient elution program.

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

  • Construct calibration curves using standards of known concentrations to determine the concentrations in the samples.

Mandatory Visualizations

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis cluster_data Data Interpretation prep_enzyme Prepare Enzyme (CES1/CatA/HINT1) incubate Incubate Enzyme, Substrate, and Inhibitor at 37°C prep_enzyme->incubate prep_substrate Prepare Substrate (Remdesivir/GS-704277) prep_substrate->incubate prep_inhibitor Prepare Inhibitor (Varying Concentrations) prep_inhibitor->incubate terminate Terminate Reaction (e.g., Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate Metabolite Formation Rate lcms->calc ic50 Determine IC50 of the Inhibitor calc->ic50

Workflow for enzyme inhibition assay.

References

GS-704277: A Transient but Pivotal Intermediate in the Metabolic Activation of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Remdesivir (B604916) (RDV), a nucleotide prodrug, has emerged as a key antiviral agent, notably for its activity against SARS-CoV-2. Its efficacy is contingent upon its intracellular conversion to the active triphosphate form, GS-443902. A critical, albeit transient, player in this metabolic cascade is the alanine (B10760859) metabolite, GS-704277. This technical guide provides an in-depth exploration of this compound, detailing its formation, subsequent transformation, pharmacokinetic profile, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of remdesivir's metabolic journey.

The Metabolic Pathway of Remdesivir: The Role of this compound

Remdesivir is administered as a prodrug to enhance its permeability into host cells. Once inside the cell, it undergoes a multi-step enzymatic conversion to its pharmacologically active form. This compound is the first major metabolite formed in this pathway.

The intracellular activation of remdesivir begins with the cleavage of its ester bond by cellular esterases, primarily carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A (CatA).[1][2] This hydrolysis step yields the intermediate metabolite, this compound.[1][2][3]

This compound is a transient species that is rapidly further metabolized. The phosphoramidate (B1195095) bond of this compound is then cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), leading to the formation of the nucleoside monophosphate, GS-441524 monophosphate.[1][2] This monophosphate is subsequently phosphorylated by cellular kinases to the active nucleoside triphosphate, GS-443902.[1][2][3] A portion of the monophosphate can also be dephosphorylated to the nucleoside analog, GS-441524, which is a major circulating metabolite but is less efficiently re-phosphorylated.[3]

metabolic_pathway cluster_plasma Plasma cluster_cell Intracellular RDV_plasma Remdesivir (RDV) GS704277_plasma This compound RDV_plasma->GS704277_plasma RDV_cell Remdesivir (RDV) RDV_plasma->RDV_cell Cellular Uptake GS441524_plasma GS-441524 GS704277_plasma->GS441524_plasma GS704277_cell This compound GS441524_MP GS-441524 Monophosphate GS441524_DP GS-441524 Diphosphate GS443902 GS-443902 (Active Triphosphate) GS441524_cell GS-441524 GS441524_cell->GS441524_plasma Efflux

Figure 1: Metabolic activation pathway of remdesivir.

Quantitative Data Presentation

The pharmacokinetic parameters of remdesivir and its primary plasma metabolites, this compound and GS-441524, have been characterized in healthy volunteers. The following tables summarize key quantitative data from single and multiple-dose studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Adults

AnalyteDose (mg)Cmax (ng/mL)AUCinf (ng·h/mL)t1/2 (h)
Remdesivir 150222912900.9
This compound 1503158071.77
GS-441524 150114223025.3

Data compiled from studies in healthy volunteers following a single intravenous infusion.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Adults (Day 10)

AnalyteDosing RegimenCmax (ng/mL)AUC0-24 (ng·h/mL)
Remdesivir 100 mg daily21001190
This compound 100 mg daily184497
GS-441524 100 mg daily1492270

Data represent steady-state pharmacokinetics in healthy volunteers receiving a 200 mg loading dose on Day 1, followed by 100 mg daily maintenance doses.

Table 3: Elimination Clearances of Remdesivir and its Metabolites

AnalyteElimination Clearance (L/h)
Remdesivir 18.1
This compound 36.9
GS-441524 4.74

These values highlight the rapid clearance of remdesivir and this compound from plasma compared to the more stable metabolite GS-441524.[4][5]

Experimental Protocols

The quantification of remdesivir and its metabolites, including the transient this compound, in biological matrices requires sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol for Quantification of Remdesivir, this compound, and GS-441524 in Human Plasma

1. Sample Collection and Stabilization:

  • Collect whole blood in tubes containing K2EDTA as an anticoagulant.

  • Immediately upon collection, acidify the plasma with formic acid to inhibit esterase activity and prevent the ex vivo conversion of remdesivir to its metabolites.[5][6] This step is critical for the accurate quantification of the transient this compound.

  • Store plasma samples at -70°C until analysis.[6]

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add an internal standard solution (containing stable isotope-labeled analogs of the analytes).

  • Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724) or methanol.[4]

  • Vortex the mixture and centrifuge at high speed (e.g., 13,500 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm) is commonly used.[6][7]

    • Mobile Phase: A gradient elution with a binary solvent system, typically consisting of an aqueous phase with an additive like ammonium (B1175870) formate (B1220265) or formic acid and an organic phase such as acetonitrile or methanol.

    • Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is used. Remdesivir and GS-441524 are typically detected in positive ion mode, while this compound shows better sensitivity in negative ion mode.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

4. Data Analysis and Quantification:

  • Generate calibration curves using standards of known concentrations prepared in the same biological matrix.

  • Quantify the analytes in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing blood_collection Whole Blood Collection (K2EDTA) plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation acidification Plasma Acidification (Formic Acid) plasma_separation->acidification storage Storage at -70°C acidification->storage thawing Thawing on Ice storage->thawing is_addition Internal Standard Addition thawing->is_addition protein_precipitation Protein Precipitation (Acetonitrile/Methanol) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation Chromatographic Separation (C18 Column) supernatant_transfer->lc_separation ms_detection Mass Spectrometric Detection (ESI-MRM) lc_separation->ms_detection calibration_curve Calibration Curve Generation ms_detection->calibration_curve quantification Analyte Quantification calibration_curve->quantification

Figure 2: Experimental workflow for metabolite quantification.

Conclusion

This compound is a fleeting but indispensable intermediate in the metabolic activation of remdesivir. Its rapid formation and subsequent conversion underscore the intricate intracellular processes required to generate the active antiviral agent. A thorough understanding of the pharmacokinetics and the analytical methodologies for this compound is crucial for the continued development and optimization of remdesivir and other nucleotide prodrugs. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field, facilitating further research into the nuanced metabolism of this important antiviral therapeutic.

References

The Metabolic Journey of GS-704277: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of GS-704277, an intermediate alanine (B10760859) metabolite of the antiviral prodrug remdesivir (B604916) (GS-5734). Understanding the biotransformation of this critical intermediate is paramount for a complete comprehension of remdesivir's pharmacology and for the development of future antiviral therapies. This document details the metabolic pathways, enzymatic processes, and pharmacokinetic profile of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to this compound and its Role in Remdesivir's Bioactivation

This compound, chemically known as N-phosphono-L-alanine, P→6-ester with 2-C-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-2,5-anhydro-D-altrononitrile, is a pivotal intermediate in the intracellular activation of remdesivir.[1] Remdesivir, a monophosphoramidate prodrug, is designed to deliver its active nucleoside analog intracellularly. The formation of this compound is the initial step in this bioactivation cascade. Following its formation, this compound undergoes further metabolic conversion to ultimately yield the pharmacologically active nucleoside triphosphate, GS-443902, which acts as an inhibitor of viral RNA-dependent RNA polymerase.[2][4]

Metabolic Pathways of this compound

The metabolic transformation of this compound is a sequential process involving distinct enzymatic reactions. This pathway is crucial for the generation of the active antiviral agent and also leads to the formation of the major circulating metabolite, GS-441524.

Formation of this compound from Remdesivir

The journey begins with the hydrolysis of the parent prodrug, remdesivir. This reaction is primarily catalyzed by carboxylesterase 1 (CES1), which accounts for approximately 80% of the metabolic conversion.[2] Other enzymes, including cathepsin A (CatA) and cytochrome P450 3A (CYP3A), contribute to a lesser extent, each responsible for about 10% of the hydrolysis.[2] This initial step occurs both in the bloodstream and intracellularly.[5]

Metabolism of this compound

Once formed, this compound is further metabolized by the enzyme histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) .[2][3] HINT1 catalyzes the cleavage of the phosphoramidate (B1195095) bond in this compound, leading to the formation of a nucleoside monophosphate. This monophosphate is then at a metabolic crossroads:

  • Phosphorylation to the Active Triphosphate: The nucleoside monophosphate can be further phosphorylated by intracellular kinases to form the active antiviral agent, GS-443902.[4]

  • Dephosphorylation to the Nucleoside Analog: Alternatively, the monophosphate can be dephosphorylated to form the nucleoside analog GS-441524.[2] GS-441524 is the predominant metabolite of remdesivir found in plasma and is primarily eliminated through renal excretion.[2]

The metabolic cascade is visually represented in the following diagram:

Metabolic_Pathway Remdesivir Remdesivir (GS-5734) GS704277 This compound (Alanine Metabolite) Remdesivir->GS704277 CES1 (80%) CatA (10%) CYP3A (10%) NucMonoP Nucleoside Monophosphate GS704277->NucMonoP HINT1 GS443902 GS-443902 (Active Triphosphate) NucMonoP->GS443902 Kinases GS441524 GS-441524 (Nucleoside Analog) NucMonoP->GS441524 Phosphatases

Metabolic activation pathway of remdesivir to this compound and subsequent metabolites.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in healthy subjects. The following tables summarize key pharmacokinetic parameters following single and multiple intravenous doses of remdesivir.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects After a Single Intravenous Dose of Remdesivir

ParameterValueReference
Tmax (hours) 0.75[5]
Half-life (t½) (hours) 1.3[3]

Tmax: Time to reach maximum plasma concentration. t½: Elimination half-life.

Table 2: Population Pharmacokinetic Parameter Estimates for this compound in Healthy Volunteers

ParameterEstimated ValueReference
Central Volume of Distribution (Vc) 96.4 L[1][2]
Peripheral Volume of Distribution (Vp) 8.64 L[1][2]
Elimination Clearance (CL) 36.9 L/h[1][2]

Vc: Central volume of distribution. Vp: Peripheral volume of distribution. CL: Elimination clearance.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the study of this compound metabolism.

In Vitro Metabolism of Remdesivir to this compound

Objective: To determine the enzymatic pathways responsible for the conversion of remdesivir to this compound.

Methodology:

  • Enzyme Sources: Human liver microsomes (HLMs), recombinant human carboxylesterase 1 (CES1), and cathepsin A (CatA) are utilized.

  • Incubation: Remdesivir is incubated with the respective enzyme source in a buffered solution at 37°C. The reaction mixture typically contains cofactors necessary for enzymatic activity, such as NADPH for CYP-mediated metabolism.

  • Sample Analysis: At various time points, aliquots are taken from the incubation mixture, and the reaction is quenched, often with a cold organic solvent like acetonitrile. The samples are then centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of remdesivir and the formed this compound.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., Liver Microsomes) Incubation Incubation at 37°C Enzyme->Incubation Remdesivir Remdesivir Solution Remdesivir->Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Experimental workflow for in vitro metabolism studies.
HINT1-Mediated Metabolism of this compound

Objective: To confirm the role of HINT1 in the metabolism of this compound.

Methodology:

  • Enzyme Source: Recombinant human HINT1 is used.

  • Incubation: this compound is incubated with recombinant HINT1 in a suitable buffer at 37°C.

  • Sample Analysis and Quantification: Similar to the protocol for remdesivir metabolism, the reaction is stopped at different time points, and the samples are processed for LC-MS/MS analysis to measure the depletion of this compound and the formation of the nucleoside monophosphate.

LC-MS/MS Quantification of this compound in Human Plasma

Objective: To accurately quantify the concentration of this compound in human plasma samples.

Methodology:

  • Sample Preparation: Due to the instability of this compound in plasma, samples are typically stabilized by treatment with a diluted acid, such as formic acid, immediately after collection.[6] This is followed by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).[7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5) and an organic component (e.g., methanol) is used to separate this compound from other plasma components.[4]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

  • Calibration: A calibration curve is generated using known concentrations of this compound spiked into blank plasma. The concentration of this compound in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Table 3: LC-MS/MS Method Parameters for this compound Quantification

ParameterDescriptionReference
Sample Matrix Human Plasma (stabilized with formic acid)[6]
Chromatography Column Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[7]
Mobile Phase A 10 mM ammonium formate in 5% methanol, pH 2.5[4]
Mobile Phase B 100% Methanol[4]
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Calibration Range 2 - 2000 ng/mL[7]
Intra- and Inter-day Precision (%CV) < 6.6%[7]
Accuracy (%RE) within ±11.5%[7]

%CV: Percent Coefficient of Variation. %RE: Percent Relative Error.

Conclusion

The metabolic fate of this compound is a well-defined, multi-step process that is integral to the antiviral activity of remdesivir. Its formation via carboxylesterases and subsequent conversion by HINT1 to the nucleoside monophosphate represent critical stages in the bioactivation pathway. The quantitative pharmacokinetic data and detailed experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals. A thorough understanding of these metabolic processes is essential for optimizing the therapeutic efficacy of remdesivir and for the rational design of next-generation antiviral prodrugs.

References

Intracellular Conversion of Remdesivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the intracellular metabolic activation of remdesivir (B604916) (RDV, GS-5734), a pivotal monophosphoramidate prodrug of an adenosine (B11128) analogue. Understanding this multi-step conversion process is critical for elucidating its mechanism of action, optimizing therapeutic strategies, and developing next-generation antiviral agents. Remdesivir is the first FDA-approved antiviral for the treatment of COVID-19.[1][2] Its efficacy is entirely dependent on its conversion within the host cell into the pharmacologically active nucleoside triphosphate form, GS-443902.[1][2][3][4] This document details the enzymatic cascade responsible for this bioactivation, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core pathways and workflows.

The Metabolic Activation Pathway

Remdesivir is designed as a prodrug to enhance cell permeability, masking the negatively charged phosphate (B84403) group to facilitate entry into the host cell.[4] Once inside, it undergoes a series of enzymatic reactions to yield the active triphosphate metabolite, GS-443902.[1][2][3][5] This active form, an analog of adenosine triphosphate (ATP), acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), leading to chain termination and disruption of viral replication.[4][6][7]

The intracellular activation process can be summarized in the following key steps:

  • Initial Hydrolysis: Remdesivir is first hydrolyzed to form an alanine (B10760859) intermediate metabolite, GS-704277 (also referred to as MetX).[1][2][3][8] This reaction is primarily catalyzed by the enzymes carboxylesterase 1 (CES1) and cathepsin A (CatA).[1][2][9][10] CES1 is highly expressed in the liver, while both CES1 and CatA are significantly expressed in human lung tissue, the primary site of infection for respiratory viruses like SARS-CoV-2.[1][2][10][11]

  • Phosphoramidate (B1195095) Cleavage: The intermediate this compound undergoes cleavage of its phosphoramidate bond. This step is catalyzed by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the nucleoside monophosphate (NMP) form, GS-441524-MP.[1][2][3] The presence of an enzymatic environment is crucial for this P-N bond cleavage.[12]

  • Sequential Phosphorylation: The newly formed nucleoside monophosphate (GS-441524-MP) is then sequentially phosphorylated by host cellular phosphotransferases and kinases.[1][2][3][9] This two-step phosphorylation cascade first yields the nucleoside diphosphate (B83284) (NDP) and finally the active nucleoside triphosphate (NTP), GS-443902.[1][2]

  • Metabolite Interconversion: The monophosphate form (GS-441524-MP) can also be dephosphorylated to the parent nucleoside, GS-441524.[3] GS-441524 is the major circulating plasma metabolite of remdesivir but is not as efficiently re-phosphorylated back to the active form within the cell compared to the direct pathway from the prodrug.[3][6][13]

Remdesivir_Metabolic_Pathway cluster_extra Extracellular / Plasma RDV_extra Remdesivir (IV) RDV RDV RDV_extra->RDV Cellular Uptake

Figure 1: Intracellular metabolic activation pathway of remdesivir.

Data Presentation

Table 1: Key Enzymes in Remdesivir Intracellular Activation
EnzymeGeneRoleLocation of Action
Carboxylesterase 1CES1Hydrolyzes remdesivir to its alanine intermediate (this compound).[1][2][11]Intracellular
Cathepsin ACTSAHydrolyzes remdesivir to its alanine intermediate (this compound).[1][2]Intracellular
Histidine Triad Nucleotide-binding Protein 1HINT1Hydrolyzes the alanine intermediate to the monophosphate form.[1][2]Intracellular
Cellular Phosphotransferases / Kinases-Perform sequential phosphorylation of the monophosphate to the active triphosphate.[1][2][9]Intracellular
Table 2: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Subjects (Single 150 mg, 2-hour IV Infusion)
AnalyteTmax (hours)t½ (half-life, hours)Note
Remdesivir (RDV)~2.0~0.9 - 1.8Plasma concentrations decline rapidly post-infusion.[14]
This compound~2.0~0.9 - 1.8Appears sequentially after remdesivir administration.[14]
GS-441524~3.5 - 5.0~13 - 31The predominant and most persistent plasma metabolite.[14]
GS-443902 (Active)-~26[15]Detected intracellularly (e.g., in PBMCs), not in plasma.[3]

Data synthesized from studies in healthy volunteers. Tmax and t½ can vary based on dose and infusion time.[14]

Table 3: Effect of Enzyme Inhibitors on the Formation of Active Metabolite GS-443902
Cell TypeInhibitorTarget EnzymeConcentration% Reduction of GS-443902 (approx.)
NHBE (Normal Human Bronchial Epithelial) CellsBNPPCES1100 µM> 50%
NHBE CellsTelaprevir (B1684684)CatA10 µM~ 40%

This table summarizes findings from in vitro studies where cells were co-incubated with 1 µM remdesivir and a specific enzyme inhibitor for 24 hours. The formation of the active triphosphate (GS-443902) was then measured.[2]

Experimental Protocols

Quantification of Intracellular Remdesivir Metabolites

This protocol describes a general method for the quantification of remdesivir and its metabolites (this compound, GS-441524, and GS-443902) from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and Treatment:

  • Plate target cells (e.g., A549, Calu-3, primary human airway epithelial cells) in 6-well or 12-well plates and grow to ~90% confluency.
  • Aspirate the culture medium and treat the cells with fresh medium containing the desired concentration of remdesivir (e.g., 1-10 µM).
  • Incubate the cells for a specified time period (e.g., 4, 8, or 24 hours) at 37°C in a CO₂ incubator.

2. Cell Harvesting and Lysis:

  • After incubation, aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
  • Add 500 µL of ice-cold 70% methanol (B129727) (or another suitable extraction solvent like acetonitrile) to each well to lyse the cells and precipitate proteins.
  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

3. Metabolite Extraction:

  • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  • Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 5% acetonitrile (B52724) in water).
  • Inject the sample into an LC-MS/MS system.
  • Chromatographic Separation: Use a reverse-phase column (e.g., Acquity UPLC HSS T3) to separate remdesivir and its metabolites.[16] A typical gradient may involve mobile phase A (e.g., 20 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.5) and mobile phase B (acetonitrile).[8]
  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions (MRM - Multiple Reaction Monitoring) for each analyte and its corresponding stable isotope-labeled internal standard.[17]
  • Quantification: Generate a standard curve using known concentrations of each analyte and calculate the intracellular concentrations based on the peak area ratios relative to the internal standards.

Experimental_Workflow A 1. Cell Seeding & Culture (e.g., A549, NHBE) B 2. Incubation with Remdesivir (e.g., 1 µM, 24h) A->B C 3. Cell Washing (Ice-cold PBS) B->C D 4. Cell Lysis & Protein Precipitation (e.g., 70% Methanol) C->D E 5. Centrifugation & Supernatant Collection D->E F 6. Sample Drying (Nitrogen Evaporation) E->F G 7. Reconstitution in Mobile Phase F->G H 8. LC-MS/MS Analysis (MRM Detection) G->H I 9. Data Analysis & Quantification H->I

Figure 2: General workflow for intracellular metabolite quantification.

Enzyme Inhibition Assay to Assess Metabolic Contribution

This protocol is designed to determine the relative contribution of specific enzymes (e.g., CES1, CatA) to the metabolic activation of remdesivir.

1. Cell Culture and Pre-treatment:

  • Seed and culture cells as described in Protocol 3.1.
  • One hour prior to remdesivir treatment, pre-incubate the cells with medium containing a specific enzyme inhibitor (e.g., BNPP for CES1, telaprevir for CatA) at various concentrations.[2] Include a vehicle control (e.g., DMSO).

2. Co-incubation:

  • After the pre-incubation period, add remdesivir to the wells (final concentration e.g., 1 µM) so that the cells are co-incubated with both the inhibitor and remdesivir.
  • Incubate for a defined period (e.g., 24 hours) at 37°C.[2]

3. Metabolite Quantification:

  • Following co-incubation, harvest the cells and extract the intracellular metabolites as described in Protocol 3.1 (Steps 2-4).
  • Quantify the level of the active triphosphate, GS-443902, using LC-MS/MS.

4. Data Analysis:

  • Compare the levels of GS-443902 in inhibitor-treated cells to the levels in vehicle-treated control cells.
  • A significant reduction in GS-443902 formation in the presence of a specific inhibitor indicates the involvement of the targeted enzyme in the remdesivir activation pathway.[2]

Conclusion

The intracellular conversion of remdesivir to its active triphosphate form, GS-443902, is a complex but efficient multi-step process orchestrated by a series of host cell enzymes, prominently including CES1, CatA, and HINT1.[1][2] The unique properties of this phosphoramidate prodrug enable effective cellular uptake and subsequent metabolic activation, particularly in lung tissues, which is critical for its therapeutic effect against respiratory viruses.[1][2] A thorough understanding of this pathway, supported by robust quantitative and experimental methodologies, is essential for the continued evaluation of remdesivir and for the rational design of new antiviral prodrugs with improved activation profiles and therapeutic indices.

References

The Metabolic Conversion of GS-704277 to GS-441524: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic conversion of GS-704277, an intermediate metabolite of the antiviral prodrug Remdesivir (B604916) (RDV), to its nucleoside analog GS-441524. Understanding this critical step in the metabolic cascade of Remdesivir is essential for comprehending its pharmacokinetics, efficacy, and overall therapeutic profile.

Introduction to the Metabolic Pathway

Remdesivir is a phosphoramidate (B1195095) prodrug designed to deliver its active nucleoside triphosphate form, GS-443902, into target cells.[1][2] The metabolic activation of Remdesivir is a multi-step process involving several enzymatic conversions. Following intravenous administration, Remdesivir is rapidly metabolized in plasma and intracellularly to this compound.[3][4][5][6][7] This alanine (B10760859) metabolite is then further hydrolyzed to a monophosphate intermediate, which can subsequently be dephosphorylated to form the more stable nucleoside metabolite, GS-441524.[1][6] GS-441524 is the primary circulating metabolite of Remdesivir and has a significantly longer half-life.[8]

The key enzyme responsible for the hydrolysis of the phosphoramidate bond in the precursor to the monophosphate form of GS-441524 is the Histidine Triad Nucleotide-binding Protein 1 (HINT1).[1] This intracellular enzyme plays a crucial role in the bioactivation pathway of Remdesivir.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and GS-441524 following the administration of Remdesivir in healthy human subjects.

Table 1: Pharmacokinetic Parameters of this compound and GS-441524

ParameterThis compoundGS-441524Reference
Half-life (t½)~1.3 hours~27 hours
Time to Maximum Concentration (Tmax)~0.75 - 2.0 hours~1.51 - 2.0 hours
Plasma Protein Binding1%2%

Table 2: Plasma Concentrations of this compound and GS-441524 after a Single 150 mg IV Dose of Remdesivir

Time PointThis compound (ng/mL)GS-441524 (ng/mL)Reference
0.5 h246 (mean)-
1 h-145 (mean Cmax)
24 hBelow limit of quantification~69.2 (Ctrough)

Note: Data is compiled from studies in healthy volunteers and may vary in patient populations.

Experimental Protocols

In Vitro Conversion of this compound to GS-441524 via HINT1 Hydrolysis

This protocol describes a general procedure for demonstrating the enzymatic conversion of a phosphoramidate metabolite, analogous to this compound, by recombinant human HINT1.

Materials:

  • Recombinant human HINT1 enzyme

  • This compound (or a suitable phosphoramidate substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Quenching solution (e.g., acetonitrile (B52724) or methanol (B129727) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the recombinant HINT1 enzyme to the desired concentration in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer and the HINT1 enzyme solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound substrate to the enzyme mixture. The final substrate concentration should be within the linear range of the enzyme's activity.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

  • At each time point, terminate the reaction by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to precipitate the enzyme and other proteins.

  • Analyze the supernatant for the presence of GS-441524 (and the disappearance of this compound) using a validated LC-MS/MS method.

Quantification of this compound and GS-441524 in Human Plasma by LC-MS/MS

This protocol outlines the key steps for the simultaneous quantification of this compound and GS-441524 in human plasma samples.

Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add a protein precipitation agent (e.g., 300 µL of acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analytes).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[3][5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate the analytes from endogenous plasma components.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, GS-441524, and the internal standard.

Visualizations

The following diagrams illustrate the metabolic pathway and a general experimental workflow.

metabolic_pathway RDV Remdesivir (GS-5734) GS704277 This compound (Alanine Metabolite) RDV->GS704277 Carboxylesterase 1 Cathepsin A Monophosphate Nucleoside Monophosphate GS704277->Monophosphate HINT1 GS441524 GS-441524 (Nucleoside Core) Monophosphate->GS441524 Dephosphorylation ActiveTP GS-443902 (Active Triphosphate) Monophosphate->ActiveTP Phosphorylation

Caption: Metabolic activation pathway of Remdesivir.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile/Methanol + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS

Caption: General workflow for LC-MS/MS analysis of plasma samples.

References

The Enzymatic Conversion of Remdesivir to GS-704277: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (B604916) (RDV), marketed as Veklury®, is a single-diastereomer monophosphoramidate prodrug of an adenosine (B11128) analogue. As the first antiviral drug approved by the FDA for the treatment of COVID-19, its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form, GS-443902. The initial and rate-determining step in this critical bioactivation pathway is the enzymatic hydrolysis of remdesivir to its alanine (B10760859) metabolite, GS-704277. This technical guide provides an in-depth examination of this conversion, detailing the key enzymes involved, their catalytic efficiencies, and comprehensive experimental protocols for studying this reaction.

The Bioactivation Pathway of Remdesivir

Remdesivir is designed as a prodrug to efficiently penetrate host cells. Once intracellular, it undergoes a multi-step metabolic activation to form the pharmacologically active nucleoside triphosphate (NTP) analog, GS-443902, which functions as a potent inhibitor of viral RNA-dependent RNA polymerases.[1][2][3]

The first crucial step is the hydrolysis of the ester bond in remdesivir, cleaving it into the intermediate alanine metabolite this compound.[4][5] This conversion is predominantly catalyzed by host cell esterases. Subsequently, the phosphoramidate (B1195095) bond of this compound is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the nucleoside monophosphate (NMP), GS-441524-MP.[3] This monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate (B83284) (NDP) and finally to the active triphosphate (NTP) metabolite, GS-443902.[3]

Key Enzymes in the Conversion of Remdesivir to this compound

The hydrolysis of remdesivir to this compound is mediated primarily by two enzymes, with a minor contribution from cytochrome P450 enzymes.

  • Carboxylesterase 1 (CES1): CES1, a serine esterase highly expressed in the human liver, is the principal enzyme responsible for remdesivir hydrolysis.[4][6][7][8] It accounts for approximately 80% of the metabolic activation of the prodrug.[8] Genetic variants of CES1, such as the G143E polymorphism, have been shown to significantly reduce the hydrolytic activity, potentially impacting the drug's efficacy in certain individuals.[2][4]

  • Cathepsin A (CatA): This lysosomal serine carboxypeptidase also catalyzes the hydrolysis of remdesivir.[3] While its contribution is less than that of CES1, accounting for about 10% of the conversion, it plays a significant role, particularly in tissues like peripheral blood mononuclear cells (PBMCs).[8]

  • Cytochrome P450 3A4 (CYP3A4): In vitro studies indicate a minor metabolic role for CYP3A4, contributing to approximately 10% of remdesivir's metabolism.[8]

Quantitative Analysis of Enzymatic Conversion

The efficiency of the enzymatic conversion of remdesivir to this compound has been characterized through biochemical assays. The kinetic parameters for the primary enzymes are summarized below, providing a basis for comparison of their catalytic activity.

EnzymeSourceKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (Vmax/Km)Reference
CES1 (Wild-Type) Human S9 Fractions14.192.340.165 μL/min/mg[4]
CES1 (G143E Variant) Human S9 Fractions15.010.350.023 μL/min/mg (14% of Wild-Type)[4]
Cathepsin A Recombinant HumanNot Reported74 ± 32Not Reported[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the in vitro study of remdesivir hydrolysis and the quantification of the reaction products.

Protocol for In Vitro Remdesivir Hydrolysis Assay

This protocol is designed to measure the rate of remdesivir conversion to this compound using human liver subcellular fractions.

1. Materials and Reagents:

  • Remdesivir (RDV) and this compound analytical standards

  • Human Liver S9 Fractions or Microsomes (pooled or from individual donors)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regeneration System (for microsomal studies assessing CYP involvement)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic Acid (FA)

  • Internal Standard (IS) for LC-MS/MS (e.g., isotopically labeled remdesivir or tenofovir)[7]

2. Preparation of Solutions:

  • RDV Stock Solution: Prepare a 20 mM stock solution of remdesivir in DMSO.

  • Working Solutions: Serially dilute the RDV stock solution in phosphate buffer to achieve final assay concentrations (e.g., ranging from 7.8 to 125 μM for kinetic studies).[4]

  • Quenching Solution: Prepare cold acetonitrile containing 0.1% formic acid and the internal standard at a fixed concentration.

3. Incubation Procedure:

  • Pre-warm the S9 or microsomal fractions (final protein concentration typically 0.1-0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.[7][9]

  • Initiate the reaction by adding the remdesivir working solution to the enzyme mixture.

  • Incubate at 37°C in a shaking water bath. For time-course experiments, collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[9]

  • Terminate the reaction by adding a volume (e.g., 2-3x) of cold quenching solution to the aliquot. This stops the enzymatic activity and precipitates proteins.[7]

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated protein.[7][9]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol for Quantification of Remdesivir and this compound by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of the substrate (RDV) and its metabolite (this compound). The use of formic acid in sample preparation is critical to prevent the ex vivo degradation of remdesivir.

1. LC-MS/MS System:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) or equivalent C18 column.[6][10]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid (or similar acidic modifier).[10]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[10]

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Gradient: A suitable gradient to separate RDV, this compound, and the internal standard (run time typically 3-5 minutes).[6][10]

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Remdesivir (RDV): m/z 603.2 → 200.1[7]

    • This compound: (Specific transition to be optimized)

    • Internal Standard: (Specific transition for the chosen IS)

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

4. Data Analysis:

  • Construct calibration curves for both RDV and this compound using the peak area ratios of the analyte to the internal standard.

  • Calibration ranges are typically 4–4000 ng/mL for RDV and 2–2000 ng/mL for this compound.[6][7][10]

  • Calculate the concentration of RDV remaining and this compound formed in the unknown samples from the regression of the calibration curve.

  • The rate of hydrolysis is determined by plotting the concentration of the metabolite formed against time. For kinetic analysis, plot the initial reaction rates against substrate concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.

Visualized Pathways and Workflows

The following diagrams illustrate the key metabolic pathway and a general experimental workflow for studying the enzymatic conversion.

Remdesivir_Metabolism cluster_0 Enzymatic Hydrolysis cluster_1 Phosphoramidase Cleavage cluster_2 Phosphorylation RDV Remdesivir (GS-5734) GS704 This compound (Alanine Metabolite) RDV->GS704 Hydrolysis NMP GS-441524-MP (Monophosphate) GS704->NMP NTP GS-443902 (Active Triphosphate) NMP->NTP CES1 CES1 (~80%) Cathepsin A (~10%) CYP3A4 (~10%) HINT1 HINT1 Kinases Cellular Kinases

Caption: Metabolic activation pathway of Remdesivir to its active triphosphate form.

Experimental_Workflow Prep 1. Prepare Reagents (Buffer, Enzyme, RDV) Incubate 2. Pre-warm & Initiate Reaction (37°C) Prep->Incubate Sample 3. Collect Aliquots (Time Points) Incubate->Sample Quench 4. Terminate Reaction (Cold ACN + IS) Sample->Quench Centrifuge 5. Centrifuge (Precipitate Protein) Quench->Centrifuge Analyze 6. Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data 7. Data Processing (Calculate Rate, Km, Vmax) Analyze->Data

Caption: General experimental workflow for an in vitro Remdesivir hydrolysis assay.

References

The Crucial Role of GS-704277 in the Bioactivation of Remdesivir to its Active Triphosphate Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the metabolic activation of the antiviral prodrug remdesivir (B604916), with a specific focus on the pivotal intermediate, GS-704277. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic cascade responsible for converting remdesivir into its pharmacologically active triphosphate form, GS-443902. Through a comprehensive review of existing literature, this guide details the experimental methodologies used to characterize this pathway and presents key quantitative data.

Introduction: The Prodrug Strategy of Remdesivir

Remdesivir is a nucleotide analog prodrug designed to deliver its active component, a monophosphate nucleoside analog, into host cells.[1] This strategy circumvents the poor cell permeability of the charged monophosphate. The activation of remdesivir is a multi-step intracellular process involving several key enzymes. The parent compound, remdesivir (GS-5734), is first metabolized to its alanine (B10760859) metabolite, this compound.[2][3] This intermediate then undergoes further enzymatic conversion to the nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate, GS-443902.[4][5] This active triphosphate acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[6]

The Metabolic Pathway: From Remdesivir to the Active Triphosphate

The intracellular transformation of remdesivir to its active triphosphate form is a sequential enzymatic process. The initial step involves the hydrolysis of the ester moiety of remdesivir, a reaction catalyzed by carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A (CatA).[7][8] This hydrolysis results in the formation of the key intermediate metabolite, this compound.

This compound then serves as the substrate for the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1).[7][8] HINT1 catalyzes the cleavage of the phosphoramidate (B1195095) bond in this compound, releasing the nucleoside monophosphate. This step is critical as it unmasks the phosphate (B84403) group, allowing for subsequent phosphorylation.

Finally, cellular kinases sequentially phosphorylate the nucleoside monophosphate to the diphosphate (B83284) and then to the active triphosphate, GS-443902.[6]

Metabolic_Pathway cluster_enzymes Enzymatic Conversions Remdesivir Remdesivir (GS-5734) GS704277 This compound (Alanine Metabolite) Remdesivir->GS704277 Hydrolysis Monophosphate Nucleoside Monophosphate GS704277->Monophosphate Phosphoramidate Cleavage Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Phosphorylation CES1_CatA CES1 / CatA HINT1 HINT1 Kinases1 Kinases Kinases2 Kinases

Diagram 1: Metabolic activation pathway of remdesivir.

Quantitative Analysis of Enzymatic Conversions

While the qualitative pathway is well-established, quantitative data on the kinetics of each enzymatic step is crucial for a comprehensive understanding. A key study has provided valuable insights into the efficiency of the enzymes involved in remdesivir's activation.

EnzymeSubstrateProductkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
HINT1 This compound (RDV MetX)Nucleoside Monophosphate1.8 ± 0.116 ± 2112,500[7]
HINT1 GS-6620 MetX (Model Substrate)Nucleoside Monophosphate0.3 ± 0.0223 ± 513,043[7]

Table 1: Kinetic Parameters of HINT1-mediated Hydrolysis. The data indicates that this compound is a highly efficient substrate for HINT1, being metabolized approximately 6 times faster than a known model substrate, GS-6620 MetX.[7]

Experimental Protocols

The characterization of the metabolic activation of remdesivir relies on robust experimental protocols. The following outlines a general workflow and specific methodologies for key experiments.

General Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Incubation Incubate Prodrug with Cells or Cell Lysates Quenching Quench Reaction (e.g., with cold acetonitrile) Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Parent Drug and Metabolites LCMS->Quantification Kinetics Determine Kinetic Parameters (Kcat, Km) Quantification->Kinetics

Diagram 2: General workflow for in vitro metabolism studies.
HINT1 Enzymatic Assay

Objective: To determine the kinetic parameters of HINT1-catalyzed hydrolysis of this compound.

Materials:

  • Recombinant human HINT1 protein

  • This compound substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Protocol:

  • Prepare a series of this compound concentrations in the reaction buffer.

  • Initiate the reaction by adding a known concentration of recombinant HINT1 to the substrate solutions.

  • Incubate the reactions at 37°C for various time points.

  • At each time point, quench the reaction by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of the nucleoside monophosphate product.

  • Determine the initial reaction velocities at each substrate concentration.

  • Fit the data to the Michaelis-Menten equation to calculate Kcat and Km values.

LC-MS/MS Quantification of Remdesivir and its Metabolites

Objective: To quantify the concentrations of remdesivir, this compound, and other metabolites in biological matrices.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation:

  • To 100 µL of plasma or cell lysate, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Remdesivir603.2402.1
This compound442.1291.1
GS-441524292.1173.1

Table 2: Example MRM transitions for the analysis of remdesivir and its metabolites.

Conclusion

The conversion of remdesivir to its active triphosphate form is a complex and highly regulated process. The intermediate metabolite, this compound, plays a central and indispensable role in this pathway, serving as the critical substrate for HINT1-mediated unmasking of the monophosphate. The high efficiency of this enzymatic step, as indicated by the kinetic data, underscores its importance in ensuring the effective intracellular delivery of the active antiviral agent. A thorough understanding of this metabolic activation pathway, facilitated by the experimental protocols outlined in this guide, is essential for the continued development and optimization of nucleotide analog prodrugs.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of GS-704277 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the sensitive and accurate quantification of GS-704277, a metabolite of the antiviral drug Remdesivir (B604916) (RDV), in human plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2][3] This method is crucial for pharmacokinetic and pharmacodynamic studies of Remdesivir.[1]

Introduction

This compound is an alanine (B10760859) metabolite of Remdesivir, which is subsequently hydrolyzed to the active nucleoside analog GS-441524.[4] Accurate measurement of this compound in human plasma is essential for understanding the metabolic profile and overall disposition of Remdesivir.[1] The described LC-MS/MS method provides the necessary sensitivity, specificity, and robustness for bioanalytical applications in clinical and research settings.[1][2][3] A key challenge in the bioanalysis of Remdesivir and its metabolites is their instability in plasma.[1][2] This protocol incorporates a sample stabilization step using formic acid to ensure the integrity of the analytes.[1][2][3]

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of this compound.

Materials and Reagents
Sample Preparation

To ensure analyte stability, plasma samples are treated with formic acid immediately after collection.[1][2]

  • Plasma Acidification: Human plasma is mixed with a 20% formic acid solution in a 100:8 (v:v) ratio.[2]

  • Protein Precipitation: To 50 µL of the acidified plasma sample, add an internal standard spiking solution. Precipitate proteins by adding an organic solvent such as acetonitrile.[5]

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or plate for analysis.

  • Reconstitution: The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection.[6]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Human Plasma (K2EDTA) acidification Acidification (with 20% Formic Acid) plasma->acidification protein_precipitation Protein Precipitation (with Acetonitrile & IS) acidification->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution injection Injection reconstitution->injection Inject into LC-MS/MS chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection chromatography->ms_detection data_analysis Data Analysis ms_detection->data_analysis metabolic_pathway cluster_plasma Plasma Metabolism cluster_intracellular Intracellular Activation RDV Remdesivir (RDV) GS704277 This compound (Alanine Metabolite) RDV->GS704277 Metabolism RDV_intra Remdesivir (Intracellular) RDV->RDV_intra Cellular Uptake GS441524 GS-441524 (Nucleoside Analog) GS704277->GS441524 Hydrolysis Active_Metabolite Active Triphosphate Metabolite (GS-443902) RDV_intra->Active_Metabolite Phosphorylation

References

Application Notes and Protocols for the Analysis of GS-704277 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of GS-704277, an alanine (B10760859) metabolite of the antiviral prodrug Remdesivir (B604916), from biological matrices for quantitative analysis. The primary focus of these methods is to ensure the stability and accurate measurement of this compound, which is crucial for pharmacokinetic and drug metabolism studies.

Introduction

This compound is an intermediate metabolite in the activation pathway of Remdesivir (RDV).[1][2] Following intravenous administration, RDV is rapidly metabolized in plasma to this compound and subsequently to the nucleoside analog GS-441524.[1][3][4] Accurate quantification of this compound is essential for understanding the metabolic profile and therapeutic efficacy of Remdesivir. However, the instability of Remdesivir and its metabolites in biological matrices presents a significant bioanalytical challenge.[1][3] The protocols outlined below address these stability concerns and provide robust methods for sample preparation prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Remdesivir

The metabolic activation of Remdesivir to its pharmacologically active triphosphate form involves several enzymatic steps. The initial conversion in plasma involves the formation of this compound.

Remdesivir_Metabolism cluster_plasma Plasma cluster_intracellular Intracellular RDV Remdesivir (Prodrug) GS704277 This compound (Alanine Metabolite) RDV->GS704277 Esterases GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Phosphoramidase (e.g., HINT1) GS441524 GS-441524 (Nucleoside Analog) GS704277->GS441524 Hydrolysis GS441524_MP->GS441524 Active_TP Active Triphosphate (GS-443902) GS441524_MP->Active_TP Cellular Kinases

Caption: Metabolic pathway of Remdesivir to this compound in plasma and subsequent intracellular conversion.

Sample Preparation Protocols

The choice of sample preparation technique is critical for obtaining reliable and reproducible results. The following sections detail two effective methods for the extraction of this compound from human plasma: Protein Precipitation and Solid-Phase Extraction.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method for the removal of proteins from plasma samples. It is particularly suitable for high-throughput analysis.

Experimental Workflow: Protein Precipitation

PPT_Workflow Start Start: Acidified Plasma Sample Add_IS Add Internal Standard (IS) Start->Add_IS Add_MeOH Add Methanol (B129727) (Precipitating Agent) Add_IS->Add_MeOH Vortex Vortex to Mix Add_MeOH->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Protein Precipitation of this compound from plasma.

Detailed Methodology
  • Sample Stabilization: Due to the instability of Remdesivir and its metabolites, it is crucial to stabilize plasma samples immediately after collection. This is achieved by treating the plasma with formic acid. A common practice is to mix pooled K2EDTA human plasma with a 20% formic acid solution at a ratio of 100:8 (v/v).[4]

  • Sample Aliquoting: Aliquot 50 µL of the acidified plasma sample into a 96-well extraction plate or microcentrifuge tube.[5]

  • Internal Standard (IS) Addition: Add an appropriate volume of the internal standard working solution to each sample. A stable isotope-labeled internal standard for this compound ([¹³C₃]-GS-704277) is recommended for optimal accuracy.[4]

  • Protein Precipitation: Add 500 µL of methanol to each sample. The sample-to-methanol ratio is 1:10.[4]

  • Mixing: Vortex the samples thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 3000 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or new microcentrifuge tubes.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis. A reconstitution solvent of 10 mM ammonium (B1175870) formate (B1220265) in 15:85 (v/v) methanol:water has been shown to be effective.[4]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method using protein precipitation for the analysis of this compound in human plasma.[3][4]

ParameterThis compound
Calibration Range 2 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%CV) < 6.6%
Inter-day Precision (%CV) < 6.6%
Accuracy (%RE) within ±11.5%
Long-term Stability (-70 °C) 257 days

Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more rigorous cleanup of the sample compared to protein precipitation, which can be beneficial for reducing matrix effects and improving sensitivity. This protocol is adapted from a method developed for the related metabolite, GS-441524.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow Start Start: Plasma Sample Precondition Condition & Equilibrate SPE Cartridge Start->Precondition Load Load Sample Precondition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of this compound from plasma.

Detailed Methodology
  • Sample Pre-treatment: It is recommended to acidify the plasma sample as described in the protein precipitation protocol to ensure analyte stability.

  • SPE Cartridge Selection: A reversed-phase SPE cartridge is suitable for the extraction of polar metabolites like this compound.

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A subsequent wash with a non-polar solvent like hexane (B92381) can be performed to remove lipids if necessary.

  • Elution: Elute this compound from the cartridge using an appropriate volume of a suitable elution solvent. A mixture of methanol and water or acetonitrile (B52724) and water is typically effective. The optimal elution solvent should be determined empirically.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Considerations

While a specific validated SPE method for this compound was not found in the reviewed literature, the performance characteristics are expected to be comparable to or better than protein precipitation in terms of precision, accuracy, and linearity. Method validation would be required to establish these parameters.

ParameterExpected Performance
Calibration Range Dependent on method optimization
Lower Limit of Quantification (LLOQ) Potentially < 2 ng/mL
Precision (%CV) Expected to be < 15%
Accuracy (%RE) Expected to be within ±15%
Recovery > 85% (typical target)

Alternative Method: Liquid-Liquid Extraction (LLE)

Conclusion

The protein precipitation method offers a rapid, robust, and validated approach for the routine analysis of this compound in biological matrices. For applications requiring more extensive sample cleanup to mitigate matrix effects or enhance sensitivity, solid-phase extraction is a viable alternative, though method development and validation are necessary. The choice of method will depend on the specific requirements of the study, including sample throughput, required sensitivity, and the complexity of the biological matrix. Regardless of the chosen method, stabilization of the plasma sample with formic acid is a critical step to ensure the integrity of the analytical results.

References

Chromatographic separation of GS-704277 from remdesivir and GS-441524.

Author: BenchChem Technical Support Team. Date: December 2025

An optimized and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is presented for the simultaneous separation and quantification of the antiviral prodrug remdesivir (B604916), its active metabolite GS-441524, and the intermediate metabolite GS-704277. This method is crucial for researchers, scientists, and drug development professionals involved in the pharmacokinetic, pharmacodynamic, and quality control studies of remdesivir.

Introduction

Remdesivir (RDV) is a nucleotide analogue prodrug that has demonstrated broad-spectrum antiviral activity.[1][2] Following administration, remdesivir is metabolized into its pharmacologically active form. This metabolic process involves the formation of an intermediate alanine (B10760859) metabolite, this compound, which is subsequently converted to the nucleoside analog GS-441524.[3][4][5] GS-441524 is the parent nucleoside and the predominant metabolite that interferes with viral RNA-dependent RNA polymerase.[6][7] Given the therapeutic importance of remdesivir and its metabolites, a robust and reliable analytical method for their simultaneous separation is essential for drug efficacy and safety studies.

This application note details a UHPLC method that achieves baseline separation of remdesivir, GS-441524, and this compound in a short run time, making it suitable for high-throughput analysis.

Metabolic Pathway of Remdesivir

Remdesivir undergoes intracellular hydrolysis to form the intermediate this compound.[5] This intermediate is then further metabolized to yield the active nucleoside analog GS-441524.[5] This active form is subsequently phosphorylated to the active nucleoside triphosphate, which acts as a potent inhibitor of viral RNA polymerases.

Remdesivir_Metabolism Metabolic Conversion of Remdesivir Remdesivir Remdesivir (Prodrug) GS704277 This compound (Intermediate Metabolite) Remdesivir->GS704277 Hydrolysis GS441524 GS-441524 (Active Nucleoside) GS704277->GS441524 Hydrolysis Active_TP Active Nucleoside Triphosphate GS441524->Active_TP Phosphorylation Analytical_Workflow UHPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing Sample_Collection Sample_Collection Acidification Acidification Sample_Collection->Acidification Protein_Precipitation Protein_Precipitation Acidification->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer UHPLC_Injection UHPLC_Injection Supernatant_Transfer->UHPLC_Injection Chromatographic_Separation Chromatographic_Separation UHPLC_Injection->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Data_Acquisition Data_Acquisition Detection->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Detection of GS-704277 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GS-704277 is a metabolite of the antiviral prodrug Remdesivir (B604916) (RDV). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on validated procedures to ensure accuracy and reproducibility.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound and its Internal Standard. [1]

CompoundIonization ModeMass Transition (m/z)Dwell Time (msec)Declustering Potential (V)Collision Energy (eV)Collision Exit Potential (V)
This compoundNegative441.1 → 150.1200-100-29-15
GS-829466 (IS)Negative444.1 → 150.1200-100-29-15

Table 2: Source Dependent Mass Spectrometer Settings. [1][2]

ParameterSetting
Source Temperature (TEM)650 °C
Collision Gas (CAD)9 psig N₂
Curtain Gas (CUR)35 psig N₂
Ion Source Gas 1 (GS1)50 psig N₂

Table 3: Chromatographic Conditions. [1][2][3]

ParameterDescription
UPLC SystemAcquity UPLC or equivalent
ColumnAcquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm)
Mobile Phase A10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5
Mobile Phase B100% methanol
Flow Rate0.5 mL/min
Run Time3.4 min

Experimental Protocols

1. Sample Preparation: Human Plasma

  • Sample Collection and Stabilization: Collect blood in K₂EDTA tubes. To stabilize this compound, immediately treat the plasma with diluted formic acid (FA). For every 100 µL of plasma, add 8 µL of 20% FA solution.[1][2] Store plasma samples at -70 °C until analysis.[2][3]

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (IS) working solution.

    • Precipitate proteins by adding methanol.

    • Vortex and centrifuge the samples.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Injection: Inject the reconstituted sample onto the UPLC system. A separate injection for this compound is recommended to achieve optimal sensitivity and minimize carryover.[3]

  • Chromatography: Perform chromatographic separation using the conditions outlined in Table 3.

  • Mass Spectrometry: Detect this compound and its IS using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with the parameters specified in Tables 1 and 2.[1][2] Negative ionization mode is used for this compound.[1][2][4]

  • Quantification: Create a calibration curve by analyzing standards of known concentrations (ranging from 2 to 2000 ng/mL).[2][3][4] The concentration of this compound in the samples is determined from this curve.

3. Method Validation

The described method has been validated for its application in clinical studies.[2][3] The validation includes assessments of:

  • Precision and Accuracy: Intraday and interday precision (%CV) was less than 6.6%, and accuracy was within ±11.5%.[2][3]

  • Linearity: The calibration curve is linear over the range of 2–2000 ng/mL for this compound.[2][3][4]

  • Stability: this compound is stable in FA-treated plasma for at least 257 days at -70 °C.[2][3] Benchtop stability in an ice bath has been established for 8 hours.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_collection Blood Collection (K2EDTA) plasma_separation Plasma Separation blood_collection->plasma_separation Centrifugation fa_treatment Formic Acid Treatment plasma_separation->fa_treatment storage Storage at -70°C fa_treatment->storage protein_precipitation Protein Precipitation storage->protein_precipitation reconstitution Reconstitution protein_precipitation->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for this compound analysis.

ms_parameters cluster_instrument Mass Spectrometer cluster_source Ion Source cluster_analyzer Quadrupole Analyzer cluster_parameters Key Parameters source_temp Temperature (650°C) q1 Q1 (Parent Ion: 441.1 m/z) source_temp->q1 gases Gases (CUR, GS1, CAD) gases->q1 q2 Q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion: 150.1 m/z) q2->q3 dp Declustering Potential (-100 V) dp->q1 ce Collision Energy (-29 eV) ce->q2

Caption: Key mass spectrometry parameters for this compound detection.

References

Development of a Validated Bioanalytical Method for GS-704277 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-704277 is an alanine (B10760859) metabolite of the antiviral prodrug Remdesivir (RDV). Following intravenous administration, Remdesivir is rapidly metabolized in plasma to this compound and subsequently to the active nucleoside analog GS-441524. Accurate quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics (PK) of Remdesivir. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is robust, accurate, and precise, making it suitable for clinical and preclinical studies.

Signaling Pathway and Metabolism

Remdesivir undergoes intracellular activation to its pharmacologically active triphosphate form, GS-443902. This process involves initial hydrolysis by carboxylesterases to form the intermediate metabolite, this compound. Subsequently, a phosphoramidate (B1195095) bond is cleaved, leading to the formation of the nucleoside monophosphate, which is then phosphorylated to the active triphosphate. Dephosphorylation of the monophosphate results in the formation of the nucleoside analog GS-441524.

G RDV Remdesivir (RDV) GS704277 This compound (Intermediate Metabolite) RDV->GS704277 Hydrolase Activity (Carboxylesterase 1) GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Phosphoramidate Cleavage (HINT1) GS443902 GS-443902 (Active Triphosphate) GS441524_MP->GS443902 Phosphorylation GS441524 GS-441524 (Nucleoside Analog) GS441524_MP->GS441524 Dephosphorylation

Caption: Metabolic activation pathway of Remdesivir.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound reference standard

    • Remdesivir (RDV) and GS-441524 reference standards

    • Stable isotope-labeled internal standards (e.g., [13C3]-RDV) are recommended for optimal performance.

  • Chemicals and Solvents:

    • Formic acid (FA), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Ammonium formate

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Biological Matrix:

    • Human plasma (K2EDTA as anticoagulant)

Instrumentation
  • LC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm)

Standard Solutions Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound, RDV, and GS-441524 in DMSO. A stock solution of this compound can also be prepared in water.

  • Working Solutions: Prepare working solutions by diluting the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 ACN:water).

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the working solutions into blank human plasma that has been pre-treated with formic acid.

Sample Preparation

Due to the instability of Remdesivir and its metabolites in plasma, immediate sample processing and acidification are critical for accurate quantification.

Application Notes and Protocols: Quantification of GS-704277 in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-704277 is a key intermediate metabolite of the antiviral prodrug Remdesivir (B604916) (RDV). Following administration, Remdesivir is distributed to various tissues and rapidly metabolized, both in plasma and intracellularly. Within peripheral blood mononuclear cells (PBMCs), Remdesivir undergoes hydrolysis to form the transient alanine (B10760859) metabolite, this compound.[1][2] This intermediate is subsequently converted to a nucleoside monophosphate, which is then either metabolized to the active antiviral nucleoside triphosphate (GS-443902) or the nucleoside metabolite GS-441524.[1][2][3][4] Understanding the intracellular pharmacokinetics of Remdesivir and its metabolites, including this compound, is crucial for evaluating the drug's efficacy and safety.

These application notes provide a detailed protocol for the quantification of this compound in human PBMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is compiled from established methodologies for PBMC isolation, intracellular metabolite extraction, and LC-MS/MS analysis of Remdesivir and its metabolites. While validated methods for the quantification of this compound in human plasma have been published, to date, there is a lack of reported data on the specific concentrations of this compound in PBMCs from clinical or preclinical studies.[5][6][7]

Metabolic Pathway of Remdesivir

The intracellular conversion of Remdesivir to its active form is a multi-step process. The following diagram illustrates the key steps in the metabolic pathway within a cell, such as a peripheral blood mononuclear cell.

Remdesivir_Metabolism RDV Remdesivir (RDV) (GS-5734) GS704277 This compound (Alanine Metabolite) RDV->GS704277 NucMonoP Nucleoside Monophosphate GS704277->NucMonoP GS441524 GS-441524 (Nucleoside Analog) NucMonoP->GS441524 Dephosphorylation ActiveTP GS-443902 (Active Triphosphate) NucMonoP->ActiveTP

Figure 1: Intracellular metabolic pathway of Remdesivir.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound concentrations in human PBMCs have not been reported. The available pharmacokinetic data for this compound are from human plasma samples. The following table summarizes the validation parameters of a published LC-MS/MS method for the quantification of Remdesivir, GS-441524, and this compound in human plasma.[5][6][7]

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Interday Precision (%CV)Interday Accuracy (%)
This compound Human Plasma2 - 20002< 6.6%± 11.5%
RemdesivirHuman Plasma4 - 40004< 6.6%± 11.5%
GS-441524Human Plasma2 - 20002< 6.6%± 11.5%
Data from a validated LC-MS/MS method in acidified human plasma.[5][6][7]

Experimental Protocols

The following protocols describe the isolation of PBMCs from whole blood and the subsequent extraction and quantification of this compound.

PBMC Isolation

This protocol is for the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in CPT™ (Cell Preparation Tube) with Sodium Heparin or equivalent.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Ficoll-Paque™ PLUS or other density gradient medium.

  • Centrifuge with a swinging-bucket rotor.

  • Sterile conical tubes (15 mL and 50 mL).

Procedure:

  • Collect whole blood in CPT™ tubes.

  • Centrifuge the tubes at 1500-1800 x g for 20-30 minutes at room temperature with the brake off.

  • Following centrifugation, a layer of PBMCs will be visible under the plasma layer.

  • Carefully aspirate the plasma without disturbing the PBMC layer.

  • Collect the PBMC layer and transfer it to a new 50 mL conical tube.

  • Wash the PBMCs by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the number of cells per mL.

  • Aliquot the cell suspension to obtain a consistent number of cells for extraction (e.g., 10 x 106 cells per aliquot).

  • Centrifuge the aliquots at 300 x g for 10 minutes, discard the supernatant, and store the cell pellets at -80°C until extraction.

Intracellular Extraction of this compound

This protocol describes the extraction of this compound from PBMC pellets.

Materials:

  • PBMC pellets (e.g., 10 x 106 cells).

  • Ice-cold methanol:water (70:30, v/v).

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound).

  • Microcentrifuge tubes.

  • Vortex mixer.

  • Centrifuge capable of reaching >12,000 x g at 4°C.

  • Nitrogen evaporator or vacuum concentrator.

Procedure:

  • To the frozen PBMC pellet, add 500 µL of ice-cold methanol:water (70:30, v/v) containing the internal standard at a known concentration.

  • Vortex the tube vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate the samples on ice for 20 minutes.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Quantification of this compound

This protocol provides the LC-MS/MS conditions for the analysis of this compound, adapted from a validated method for plasma analysis.[5][6][7]

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

  • Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5.

  • Mobile Phase B: 100% methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.4 min: 5% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transition for this compound: m/z 441.1 → 150.1.

  • MRM Transition for Internal Standard (if using isotopically labeled this compound): m/z 444.1 → 150.1.

  • Source Parameters: Optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument used.

Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., lysate from untreated PBMCs).

Experimental Workflow

The following diagram provides a visual representation of the complete workflow for the quantification of this compound in PBMCs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Collection PBMC_Isolation PBMC Isolation Blood->PBMC_Isolation Cell_Counting Cell Counting & Aliquoting PBMC_Isolation->Cell_Counting Extraction Intracellular Extraction Cell_Counting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing LCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 2: Experimental workflow for this compound quantification in PBMCs.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and scientists interested in quantifying the Remdesivir metabolite this compound in peripheral blood mononuclear cells. While direct quantitative data for this compound in PBMCs is currently not available in the literature, the methodologies outlined here, adapted from validated procedures for similar analytes and matrices, provide a robust starting point for such investigations. Further studies are warranted to determine the intracellular concentrations of this compound in PBMCs, which will contribute to a more complete understanding of the pharmacokinetics of Remdesivir.

References

Application Notes and Protocols for In Vitro Measurement of GS-704277 Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) alafenamide (TAF) is a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. A key intermediate in its intracellular metabolic activation is the formation of GS-704277, a tenofovir-alanine conjugate. Understanding the formation of this metabolite is crucial for evaluating the efficacy and metabolic profile of TAF in various cell types. These application notes provide detailed protocols for in vitro assays to measure the formation of this compound in primary human hepatocytes and peripheral blood mononuclear cells (PBMCs), along with methods for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Tenofovir Alafenamide (TAF)

TAF is designed to efficiently deliver tenofovir into target cells, where it is converted to its active diphosphorylated form. The initial step in this intracellular conversion is the hydrolysis of TAF to this compound. This reaction is primarily catalyzed by Cathepsin A (CatA) in peripheral blood mononuclear cells (PBMCs) and by Carboxylesterase 1 (CES1) in hepatocytes.[1][2] Subsequently, this compound is further metabolized to tenofovir, which is then phosphorylated to the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP).

TAF_Metabolism cluster_cell Intracellular Space TAF Tenofovir Alafenamide (TAF) GS704277 This compound (Tenofovir-Alanine) TAF->GS704277 Cathepsin A (PBMCs) Carboxylesterase 1 (Hepatocytes) TFV Tenofovir (TFV) GS704277->TFV TFVMP Tenofovir Monophosphate (TFV-MP) TFV->TFVMP Adenylate Kinase TFVDP Tenofovir Diphosphate (TFV-DP) (Active Form) TFVMP->TFVDP Nucleoside Diphosphate Kinase

Metabolic activation of Tenofovir Alafenamide (TAF).

Experimental Protocols

In Vitro Incubation of TAF with Primary Human Hepatocytes

This protocol describes the incubation of TAF with primary human hepatocytes to measure the intracellular formation of this compound.

Materials:

  • Primary human hepatocytes

  • Williams' Medium E

  • Tenofovir Alafenamide (TAF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture plates (12-well)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate primary human hepatocytes in 12-well plates at a density of approximately 0.88 x 10^6 cells per well and allow them to reach confluence overnight in Williams' Medium E in a humidified incubator at 37°C with 5% CO2.[1]

  • TAF Incubation: Prepare a stock solution of TAF in a suitable solvent (e.g., DMSO) and dilute it in Williams' Medium E to a final concentration of 5 µM.[1]

  • Treatment: Remove the existing medium from the hepatocyte cultures and replace it with the TAF-containing medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the formation of this compound.

  • Sample Collection: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to the metabolite extraction protocol.

In Vitro Incubation of TAF with Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the incubation of TAF with PBMCs to assess the formation of this compound.

Materials:

  • Isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Tenofovir Alafenamide (TAF)

  • Phytohemagglutinin (PHA) or other T-cell activators (optional)

  • Cell culture plates (24-well or 96-well)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • PBMC Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS at a density of 0.5-1 x 10^6 cells/mL.[3] For studies requiring cell proliferation, a stimulating agent like PHA can be added.

  • TAF Incubation: Prepare a stock solution of TAF and dilute it in the culture medium to the desired final concentration (a typical starting concentration is 10 µM).

  • Treatment: Add the TAF-containing medium to the PBMC cultures.

  • Time Course: Incubate the cells for a series of time points (e.g., 0, 30, 60, 120, and 240 minutes) to measure this compound formation.

  • Sample Collection: At each time point, harvest the cells by centrifugation, wash the cell pellet twice with ice-cold PBS, and proceed to metabolite extraction.

Metabolite Extraction from In Vitro Samples

This protocol describes a method for extracting intracellular metabolites, including this compound, from hepatocytes and PBMCs for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold methanol (B129727)

  • Ice-cold water (LC-MS grade)

  • Cell scraper (for adherent cells like hepatocytes)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >13,000 rpm at 4°C

Procedure:

  • Cell Lysis:

    • For Adherent Hepatocytes: After washing with PBS, add 500 µL of ice-cold methanol to each well.[4] Use a cell scraper to detach the cells and create a suspension.[4]

    • For PBMCs: After washing and pelleting, resuspend the cell pellet in 150 µL of ice-cold molecular biology grade water and perform two freeze-thaw cycles (30 seconds at -20°C followed by 90 seconds in a 37°C water bath) to lyse the cells.[5]

  • Protein Precipitation:

    • For Hepatocyte Lysate: Transfer the methanol suspension to a microcentrifuge tube.

    • For PBMC Lysate: Add 600 µL of ice-cold methanol to the cell lysate, vortex, and incubate on ice for 15 minutes.[5]

  • Centrifugation: Centrifuge the lysate at >13,000 rpm for 10-30 minutes at 4°C to pellet cell debris and precipitated proteins.[4][5]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new, clean tube.

  • Sample Storage: Store the extracted samples at -80°C until LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

A validated LC-MS/MS method is essential for the accurate quantification of this compound. The following is a general guideline based on a method validated for human plasma, which can be adapted for in vitro samples.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions (Example):

  • Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm)[6][7]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5

  • Mobile Phase B: 100% methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound and an appropriate internal standard.

Sample Preparation for Analysis:

  • Acidification: Prior to injection, it may be beneficial to acidify the extracted samples with formic acid to improve the stability of this compound.[6]

  • Standard Curve: Prepare a standard curve of this compound in the same matrix as the samples (e.g., cell lysate from untreated cells) to ensure accurate quantification.

Data Presentation

Quantitative data on the formation of this compound should be summarized in clear and structured tables for easy comparison across different cell types and experimental conditions.

Table 1: Formation of this compound in Primary Human Hepatocytes

Incubation Time (hours)This compound Concentration (ng/10^6 cells)
0User-defined data
1User-defined data
2User-defined data
4User-defined data
8User-defined data
24User-defined data

Table 2: Formation of this compound in PBMCs

Incubation Time (minutes)This compound Concentration (ng/10^6 cells)
0User-defined data
30User-defined data
60User-defined data
120User-defined data
240User-defined data

Experimental Workflow

The following diagram illustrates the overall experimental workflow for measuring the formation of this compound in vitro.

experimental_workflow cluster_cell_culture Cell Culture and Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Hepatocytes Primary Human Hepatocytes (Seeding and Culture) TAF_incubation Incubation with Tenofovir Alafenamide (TAF) Hepatocytes->TAF_incubation PBMCs Peripheral Blood Mononuclear Cells (Isolation and Culture) PBMCs->TAF_incubation Metabolite_extraction Intracellular Metabolite Extraction TAF_incubation->Metabolite_extraction LCMS_analysis LC-MS/MS Quantification of this compound Metabolite_extraction->LCMS_analysis Data_analysis Data Analysis and Interpretation LCMS_analysis->Data_analysis

Workflow for in vitro this compound formation assay.

References

Application Notes and Protocols for the Extraction of GS-704277 from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively extract the Remdesivir (B604916) metabolite, GS-704277, from in vitro cell cultures for subsequent analysis.

Introduction

This compound is a critical intermediate alanine (B10760859) metabolite in the intracellular conversion of the antiviral prodrug Remdesivir (RDV) to its pharmacologically active triphosphate form, GS-443902.[1][2][3] Accurate quantification of intracellular this compound is essential for understanding the metabolic activation of Remdesivir and its antiviral efficacy. The protocols outlined below are designed to provide a reliable method for the extraction of this compound from cell cultures, adapted from established methods for its detection in plasma.[4][5]

Metabolic Pathway of Remdesivir

Remdesivir is designed to be rapidly distributed into cells and tissues where it undergoes metabolic activation.[4][5][6][7][8] The initial step inside the cell is the hydrolysis of Remdesivir to form the intermediate metabolite this compound.[3] This is followed by further metabolic steps to yield the active nucleoside triphosphate analog.

Remdesivir_Metabolism cluster_cell Intracellular Space cluster_plasma Plasma RDV Remdesivir (RDV) GS704277 This compound (Alanine Metabolite) RDV->GS704277 Hydrolysis GS441524 GS-441524 (Parent Nucleoside) GS704277->GS441524 Hydrolysis Active_TP GS-443902 (Active Triphosphate) GS441524->Active_TP Phosphorylation RDV_plasma Remdesivir RDV_plasma->RDV Cellular Uptake GS704277_plasma This compound GS441524_plasma GS-441524

Figure 1: Intracellular metabolic pathway of Remdesivir.

Experimental Protocols

The following protocols are designed for the extraction of this compound from cultured cells for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (MeOH), HPLC grade, ice-cold

  • Formic Acid (FA), LC-MS grade

  • Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound)

  • Microcentrifuge tubes, 1.5 mL

  • Cell scrapers

  • Centrifuge capable of 4°C and >15,000 x g

  • 96-well collection plates (optional)

Protocol 1: Extraction from Adherent Cell Cultures

This protocol is suitable for cells grown in monolayers in culture plates or flasks.

Workflow Diagram

Adherent_Cell_Extraction start 1. Cell Culture (Adherent Cells) wash 2. Wash with ice-cold PBS start->wash lyse 3. Add ice-cold Methanol & Scrape Cells wash->lyse collect 4. Transfer Lysate to Microcentrifuge Tube lyse->collect vortex 5. Vortex Thoroughly collect->vortex centrifuge 6. Centrifuge at 4°C to Pellet Debris vortex->centrifuge supernatant 7. Collect Supernatant (contains this compound) centrifuge->supernatant analyze 8. LC-MS/MS Analysis supernatant->analyze

Figure 2: Workflow for this compound extraction from adherent cells.

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture vessels and allow them to adhere. Treat with Remdesivir for the desired time period.

  • Cell Washing:

    • Aspirate the culture medium completely.

    • Gently wash the cell monolayer twice with 1 mL of ice-cold PBS per 10 cm² of surface area. Aspirate the PBS completely after each wash.

  • Cell Lysis and Extraction:

    • Add 500 µL of ice-cold methanol to the washed cell monolayer.

    • Immediately use a cell scraper to detach the cells into the methanol. The methanol serves to precipitate proteins and extract small molecules.

  • Collection:

    • Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization:

    • Vortex the tube vigorously for 1 minute to ensure complete cell lysis and extraction.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Transfer:

    • Carefully transfer the supernatant, which contains the extracted this compound, to a new, clean tube or a 96-well collection plate.

  • Sample Preparation for Analysis:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. The addition of formic acid to the reconstitution solvent is recommended to improve the stability of this compound.[4][5][6]

Protocol 2: Extraction from Suspension Cell Cultures

This protocol is suitable for cells grown in suspension.

Procedure:

  • Cell Harvesting:

    • Transfer the cell suspension to a conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Cell Washing:

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.

    • Repeat the wash step.

  • Cell Lysis and Extraction:

    • Discard the supernatant completely.

    • Resuspend the cell pellet in 500 µL of ice-cold methanol.

  • Homogenization:

    • Vortex vigorously for 1 minute.

  • Clarification:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer the supernatant to a new tube or well.

  • Sample Preparation for Analysis:

    • Proceed with the evaporation and reconstitution steps as described in Protocol 1, step 8.

Data Presentation

The following tables summarize typical parameters for the LC-MS/MS analysis of this compound, based on published methods for plasma analysis which can be adapted for cell culture extracts.[4][6][9]

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
LC Column Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[4][6]
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5[4]
Mobile Phase B 100% methanol[4]
Flow Rate 0.5 - 0.8 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: Bioanalytical Method Validation Summary (Adapted from Plasma Studies)

ParameterThis compound
Calibration Range (ng/mL) 2 - 2000[4][6]
Intraday Precision (%CV) < 6.6%[4][6]
Interday Precision (%CV) < 6.6%[4][6]
Accuracy (% Bias) within ±11.5%[4][6]
Storage Stability (-70°C) 257 days in FA-treated plasma[4][6]
Stability Considerations

This compound can be unstable in biological matrices. To ensure accurate quantification, the following precautions are recommended:

  • Acidification: Treatment of samples with formic acid (FA) has been shown to significantly improve the stability of this compound.[4][5][6] It is advisable to incorporate FA into the reconstitution solvent.

  • Temperature: Keep all samples on ice or at 4°C during processing to minimize degradation.[4] For long-term storage, samples should be kept at -70°C or lower.[4][5]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can affect the stability of the analyte.[4]

By following these detailed protocols and considering the stability of the analyte, researchers can reliably extract and quantify intracellular this compound, providing valuable insights into the cellular pharmacology of Remdesivir.

References

Application Notes and Protocols for the Quantitative Analysis of GS-704277 Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-704277 is a critical intermediate alanine (B10760859) metabolite of the antiviral prodrug Remdesivir (B604916) (RDV).[1][2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby ensuring high accuracy and precision.[3][4][5]

Metabolic Pathway of Remdesivir

Remdesivir undergoes intracellular hydrolysis to form this compound.[1] This intermediate is then further metabolized to the active nucleoside triphosphate. The metabolic conversion of Remdesivir is a key aspect of its antiviral activity.

Remdesivir Metabolism Metabolic Pathway of Remdesivir RDV Remdesivir (RDV) (Prodrug) GS704277 This compound (Alanine Metabolite) RDV->GS704277 Intracellular Hydrolysis Active_Metabolite Active Nucleoside Triphosphate GS704277->Active_Metabolite Further Metabolism

Caption: Metabolic conversion of Remdesivir to its active form.

Quantitative Analysis by LC-MS/MS

A validated LC-MS/MS method for the simultaneous determination of Remdesivir, GS-441524, and this compound in human plasma has been established.[6][7][8] This method employs a stable isotope-labeled internal standard for this compound, namely [¹³C₃]-GS-704277, to ensure robust and reliable quantification.[6]

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in plasma samples.

Experimental Workflow Workflow for this compound Analysis Sample_Collection Plasma Sample Collection (K2EDTA) Sample_Stabilization Sample Stabilization (Formic Acid Treatment) Sample_Collection->Sample_Stabilization Internal_Standard Addition of Internal Standard ([13C3]-GS-704277) Sample_Stabilization->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_MS_Analysis LC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • Analytes: Remdesivir (RDV), GS-441524, and this compound.[6]

  • Internal Standards: [¹³C₃]-GS-5734, [¹³C₃]-GS-441524, and [¹³C₃]-GS-704277.[6]

  • Reagents: Formic acid, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), ammonium (B1175870) formate (B1220265), and HPLC grade water.[6][7]

  • Biological Matrix: K₂EDTA human plasma.[6]

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and its internal standard, [¹³C₃]-GS-704277, in an appropriate solvent such as DMSO or water.[7] Store at -20°C and protect from light.[7]

  • Internal Standard Working Solution: Dilute the [¹³C₃]-GS-704277 stock solution with a mixture of methanol:water:formic acid (50:50:0.1, v:v:v) to the desired concentration.[6] Store at approximately -20°C.[6]

  • Calibration Standards and Quality Control (QC) Samples: Prepare spiking solutions by diluting the this compound stock solution with acetonitrile:dimethyl sulfoxide (50:50, v:v).[6] Subsequently, spike these solutions into blank K₂EDTA human plasma to prepare calibration standards and QC samples at various concentration levels.

Sample Preparation
  • Plasma Treatment: To ensure analyte stability, treat the plasma samples with a diluted formic acid solution.[6][8]

  • Internal Standard Addition: Add the internal standard working solution ([¹³C₃]-GS-704277) to all samples, including calibration standards, QCs, and unknown study samples.

  • Protein Precipitation: Perform protein precipitation to remove plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).[6][8]

    • Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5.[6]

    • Mobile Phase B: 100% methanol.[6]

    • Gradient: A specific gradient elution program should be optimized to achieve adequate separation of this compound from other analytes and endogenous matrix components.[6]

    • Run Time: Approximately 3.4 minutes.[6][8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI), with the polarity optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method for the analysis of this compound.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound2 - 2000

Data sourced from Xiao et al. (2021).[6][8]

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Accuracy (%)
LLOQ2< 6.6< 6.6Within ±11.5
LQC6< 6.6< 6.6Within ±11.5
MQC100< 6.6< 6.6Within ±11.5
HQC800< 6.6< 6.6Within ±11.5
ULOQ1600< 6.6< 6.6Within ±11.5

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; ULOQ: Upper Limit of Quantification. Data adapted from Xiao et al. (2021).[6][8][9]

Table 3: Stability of this compound in Formic Acid-Treated Human Plasma

Storage ConditionDurationStability
Wet Ice8 hoursStable
Freeze/Thaw Cycles (-70°C)5 cyclesStable
Long-term Storage (-70°C)257 daysStable

Data sourced from Xiao et al. (2021).[6][7]

Conclusion

The described LC-MS/MS method, utilizing a stable isotope-labeled internal standard, provides a robust, accurate, and precise platform for the quantitative analysis of this compound in human plasma. These protocols and data serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of Remdesivir. Adherence to these methodologies will ensure high-quality bioanalytical data, which is fundamental for the successful progression of antiviral drug development programs.

References

Application of GS-704277 as a Biomarker for Remdesivir Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734) is a monophosphoramidate prodrug with broad-spectrum antiviral activity, notably used in the treatment of COVID-19.[1] As a prodrug, remdesivir undergoes extensive intracellular metabolism to form the pharmacologically active nucleoside triphosphate analog, GS-443902. This metabolic cascade involves the formation of several intermediate and byproduct metabolites, among which the alanine (B10760859) metabolite, GS-704277, holds significance as a biomarker for monitoring remdesivir's metabolic pathway.[1][2] These application notes provide a comprehensive overview of the role of this compound in remdesivir metabolism and detail protocols for its quantification in biological matrices.

Application Notes

This compound is the initial, transient metabolite formed in plasma following the intravenous administration of remdesivir.[1][3] Its monitoring can provide valuable insights into the pharmacokinetics of remdesivir and the efficiency of its conversion to downstream metabolites.

Key Applications:

  • Pharmacokinetic (PK) Studies: Characterizing the formation and elimination of this compound is crucial for a complete understanding of remdesivir's PK profile.[4] The rapid appearance and clearance of this compound in plasma make it a sensitive indicator of the initial metabolic conversion of the parent drug.[3]

  • Therapeutic Drug Monitoring (TDM): Although not the active metabolite, monitoring this compound levels can serve as a surrogate marker for the initial stages of remdesivir metabolism. Aberrant levels could indicate altered enzyme activity (e.g., carboxylesterases) responsible for its formation, potentially impacting the overall therapeutic efficacy of remdesivir.

  • Toxicity and Safety Assessment: There has been some investigation into the potential role of remdesivir's metabolites in its observed nephrotoxicity.[5][6] While GS-441524 is the major circulating metabolite, understanding the complete metabolic profile, including this compound, is important in preclinical and clinical safety evaluations.[5]

Remdesivir Metabolism and the Role of this compound

Remdesivir is designed to be rapidly hydrolyzed in the body to initiate its transformation into the active antiviral agent. The metabolic pathway can be summarized as follows:

  • Formation of this compound: Remdesivir is first hydrolyzed by plasma and intracellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form the alanine metabolite this compound.[2]

  • Conversion to GS-441524 Monophosphate: this compound is then further metabolized within the cell by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the nucleoside monophosphate of GS-441524.[2]

  • Phosphorylation to the Active Form: The monophosphate form is subsequently phosphorylated by cellular kinases to the active nucleoside triphosphate, GS-443902.[2]

  • Formation of GS-441524: A portion of the nucleoside monophosphate is dephosphorylated to form the nucleoside analog GS-441524, which is the most abundant and stable metabolite of remdesivir in plasma.[1][3]

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) GS704277 This compound (Alanine Metabolite) Remdesivir->GS704277 Enzymes1 Carboxylesterase 1 (CES1) Cathepsin A (CatA) GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Enzymes2 HINT1 GS443902 GS-443902 (Active Triphosphate) GS441524_MP->GS443902 GS441524 GS-441524 (Nucleoside Analog) GS441524_MP->GS441524 Enzymes3 Cellular Kinases Enzymes4 Phosphatases

Caption: Metabolic activation pathway of remdesivir.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of this compound, along with remdesivir and its major metabolite GS-441524, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

AnalyteCalibration Range (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Accuracy (% Bias)
Remdesivir (RDV)4 - 4000< 6.6< 6.6± 11.5
This compound 2 - 2000 < 6.6 < 6.6 ± 11.5
GS-4415242 - 2000< 6.6< 6.6± 11.5

Data compiled from validated LC-MS/MS methods.[4][7]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of remdesivir, this compound, and GS-441524 in human plasma.[4][8]

1. Sample Collection and Handling:

  • Collect whole blood samples in K2EDTA anticoagulant tubes.

  • To prevent ex vivo conversion of remdesivir, immediately acidify the plasma with formic acid. A typical procedure involves adding 8 parts of a 20% formic acid solution to 100 parts of plasma (v/v).[4]

  • Centrifuge the samples to separate plasma, which should then be stored at -70°C until analysis.[4]

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of acidified plasma standard, quality control, or unknown sample, add an appropriate volume of a protein precipitation agent (e.g., acetonitrile) containing the internal standards.

  • Vortex mix the samples for approximately 1 minute.[8]

  • Centrifuge at high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a new 96-well plate for analysis.

Experimental_Workflow Start Start: Collect K2EDTA Blood Sample Step1 Acidify Plasma with Formic Acid Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Transfer Supernatant Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End End: Data Analysis and Quantification Step5->End

References

Troubleshooting & Optimization

GS-704277 stability in plasma and whole blood samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GS-704277 in human plasma and whole blood samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My measured concentrations of this compound are lower than expected. What could be the cause?

A1: Lower than expected concentrations of this compound are often due to its inherent instability in biological matrices. This compound is an intermediate metabolite of Remdesivir (B604916) (RDV) and degrades to GS-441524.[1][2] Stability is temperature and time-dependent. In untreated human plasma at room temperature, a significant decrease of over 60% in the peak area ratio of this compound has been observed.[1] For optimal stability, it is crucial to handle and store samples correctly.

Q2: How can I improve the stability of this compound in my plasma samples?

A2: Acidification of plasma samples with formic acid (FA) has been shown to significantly improve the stability of this compound.[3][4] In FA-treated plasma at 4°C, the decrease in this compound concentration is less than 10% over approximately 8 hours.[1][5] Immediate processing of blood samples to plasma and subsequent acidification is recommended.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: For long-term storage, FA-treated plasma samples should be stored at -70°C. The long-term storage stability of this compound in FA-treated plasma at -70°C has been established for up to 257 days.[3][4][6] For short-term storage during sample handling and processing, keeping FA-treated plasma samples in an ice bath is recommended and has been shown to be stable for at least 8 hours.[3]

Q4: Is this compound stable in whole blood? What precautions should I take during collection and processing?

A4: this compound is also susceptible to degradation in whole blood. It is critical to minimize the time between blood collection and plasma separation. Whole blood samples should be placed in an ice bath immediately after collection and centrifuged to separate plasma within a short timeframe (e.g., up to 4 hours).[3] The stability of this compound in K2EDTA whole blood has been evaluated, and specific protocols should be followed to ensure accurate measurements.[3]

Q5: I am observing an increase in GS-441524 concentration in my samples over time. Is this related to this compound stability?

A5: Yes, this is expected. This compound is a direct precursor to GS-441524 in the metabolic pathway of Remdesivir.[7][8] The degradation of this compound will lead to a corresponding increase in the concentration of GS-441524.[2][3] Monitoring the concentrations of both metabolites can provide a more complete picture of the stability profile in your samples.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Human Plasma

MatrixTemperatureDurationAnalyte Concentration (ng/mL)Stability Outcome
Untreated Human PlasmaRoom Temperature24 hoursNot Specified>60% decrease in peak area ratio[1]
FA-Treated Human Plasma4°C~8 hours6<10% decrease[1][5]
FA-Treated K2EDTA Human PlasmaIce Bath8 hours6 and 1600Within ±15.0% of nominal concentration[3]
FA-Treated K2EDTA Human Plasma5 Freeze/Thaw Cycles (-20°C or -70°C)N/A6 and 1600Within ±15.0% of nominal concentration[3]
FA-Treated Plasma-70°C257 daysNot SpecifiedStable[3][4][6]

Table 2: Stability of this compound in Human Whole Blood

MatrixTemperatureDurationAnalyte Concentration (ng/mL)Stability Assessment
K2EDTA Human Whole BloodIce Bath0, 1, 2, and 4 hours6 and 1600Assessed by analyte-to-IS peak area ratio as a function of time[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[3]

  • Sample Preparation:

    • Use pooled K2EDTA human plasma.

    • For stability assessment in untreated plasma, spike this compound to the desired concentration.

    • For stability in acidified plasma, treat the plasma with a 20% formic acid solution before spiking with this compound.

  • Incubation:

    • Incubate the spiked plasma samples at room temperature and 4°C.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Determine the peak area ratio of this compound to its internal standard.

  • Data Evaluation:

    • Compare the peak area ratios at different time points to the initial time point (T=0) to assess stability.

Protocol 2: Assessment of this compound Stability in Human Whole Blood

This protocol is designed to evaluate the stability of this compound during the sample collection and initial processing steps.[3]

  • Blood Collection and Spiking:

    • Use K2EDTA human whole blood collected within 4 hours.

    • Pre-incubate the whole blood at 37°C for approximately 20 minutes.

    • Spike this compound into the pre-incubated whole blood at low and high concentrations (e.g., 6 ng/mL and 1600 ng/mL).

  • Incubation:

    • Incubate the spiked whole blood at 37°C for 10 minutes to allow for equilibration.

    • Transfer the samples to an ice bath and hold for 0, 1, 2, and 4 hours.

  • Plasma Separation:

    • After each incubation time point, centrifuge the samples at approximately 1600 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Treatment and Analysis:

    • Transfer the resulting plasma to a new tube and add formic acid solution.

    • Process and analyze the plasma samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Evaluate stability by comparing the analyte-to-internal standard peak area ratio as a function of the ice bath storage time.

Visualizations

Remdesivir_Metabolic_Pathway RDV Remdesivir (RDV) (Prodrug) GS704277 This compound (Alanine Metabolite) RDV->GS704277 Esterases GS441524 GS-441524 (Nucleoside Analog) GS704277->GS441524 Hydrolysis Active_Metabolite Active Triphosphate Metabolite GS441524->Active_Metabolite Phosphorylation

Caption: Metabolic pathway of Remdesivir to its active form.

Stability_Testing_Workflow cluster_plasma Plasma Stability cluster_whole_blood Whole Blood Stability Spike_Plasma Spike this compound into Plasma Incubate_Plasma Incubate at RT and 4°C Spike_Plasma->Incubate_Plasma Analyze_Plasma LC-MS/MS Analysis Incubate_Plasma->Analyze_Plasma Spike_WB Spike this compound into Whole Blood Incubate_WB Incubate in Ice Bath (0-4 hours) Spike_WB->Incubate_WB Centrifuge Centrifuge to Separate Plasma Incubate_WB->Centrifuge Acidify Acidify Plasma Centrifuge->Acidify Analyze_WB LC-MS/MS Analysis Acidify->Analyze_WB

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Synthesis and Purification of GS-704277

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of GS-704277. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental challenges in handling this crucial intermediate of Remdesivir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is the intermediate alanine (B10760859) metabolite of the antiviral prodrug Remdesivir.[1] It is a phosphoramidate (B1195095) derivative of a nucleoside analog. Key features include a chiral phosphorus center, a polar phosphoramidate group, and multiple hydroxyl and amino functionalities on the nucleoside core, making it a stereochemically complex and polar molecule.

Q2: What are the main stability concerns during the synthesis and handling of this compound?

Phosphoramidites and their derivatives like this compound are sensitive to both acidic and basic conditions, which can lead to the cleavage of protecting groups or the phosphoramidate bond itself. They are also susceptible to oxidation and hydrolysis.[2] Careful control of pH and exclusion of moisture and atmospheric oxygen are critical throughout the synthesis, purification, and storage processes. For long-term storage, it is recommended to keep the compound at -20°C or -80°C under an inert atmosphere.[3]

Q3: What are the common impurities encountered in the synthesis of this compound?

Given its structural complexity as a phosphoramidate prodrug, several types of impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Starting material-related impurities: Unreacted starting materials or impurities present in the initial reagents.

  • Side-product-related impurities:

    • Diastereomers: Due to the chiral phosphorus center, the non-stereoselective synthesis will result in a mixture of diastereomers, which may exhibit different biological activities and pharmacokinetic profiles.[4]

    • Hydrolysis products: Premature cleavage of the phosphoramidate bond leading to the corresponding phosphonic acid and alanine ester.

    • Oxidation products: Oxidation of the P(III) intermediate to a P(V) species if the phosphitylation route is used.

    • Byproducts from protecting groups: Impurities arising from incomplete removal or side reactions of protecting groups used for the nucleoside's hydroxyl and amino functions.[5]

Q4: Which analytical techniques are suitable for monitoring the synthesis and assessing the purity of this compound?

A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring. Due to the polar nature of this compound, a polar mobile phase system is required. Staining with a suitable agent (e.g., potassium permanganate (B83412) or iodine) is necessary for visualization.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for purity assessment and diastereomer separation. Chiral stationary phases (e.g., derivatized cellulose (B213188) or amylose) are often required for resolving the diastereomers.[4][6][7]

  • Mass Spectrometry (MS): For confirmation of the molecular weight of the desired product and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR are crucial for structural elucidation and confirming the formation of the phosphoramidate linkage.

Troubleshooting Guides

Synthesis-Related Issues
Problem Possible Causes Troubleshooting Suggestions
Low or no product formation 1. Moisture in reagents or solvents: Phosphitylating agents are highly sensitive to water. 2. Inactive phosphitylating reagent: The reagent may have degraded during storage. 3. Steric hindrance: The nucleoside substrate may be sterically hindered, leading to slow reaction rates.[8] 4. Incorrect reaction temperature: Temperature can significantly affect the reaction rate and selectivity.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Use a fresh batch of the phosphitylating reagent. 3. Consider using microwave-assisted synthesis to overcome steric hindrance and accelerate the reaction.[8] 4. Optimize the reaction temperature. Some coupling reactions require low temperatures to maintain selectivity.
Formation of multiple products 1. Presence of diastereomers: Non-stereoselective synthesis will lead to a mixture of diastereomers at the phosphorus center.[4] 2. Side reactions: Phosphorylation at other nucleophilic sites (e.g., other hydroxyl groups or the nucleobase). 3. Degradation of the product: Instability of the phosphoramidate bond under the reaction conditions.1. Employ a stereoselective synthesis strategy or plan for chromatographic separation of the diastereomers post-synthesis. 2. Use appropriate protecting groups for all other reactive functionalities on the nucleoside.[5] 3. Monitor the reaction closely and avoid prolonged reaction times or harsh conditions.
Incomplete deprotection 1. Inefficient deprotection reagent or conditions. 2. Protecting group is too stable. 1. Optimize the deprotection conditions (reagent concentration, temperature, and time). 2. Choose protecting groups that can be removed under conditions that do not affect the phosphoramidate linkage.
Purification-Related Issues
Problem Possible Causes Troubleshooting Suggestions
Difficulty in separating diastereomers Co-elution of diastereomers on standard chromatography columns.1. Chiral Chromatography: Use a chiral stationary phase (e.g., polysaccharide-based) for HPLC separation.[4][6][7] 2. Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for the chiral separation of phosphoramidate diastereomers.[9]
Poor recovery from chromatography column Adsorption of the polar compound onto the stationary phase (e.g., silica (B1680970) gel).1. Use a less adsorptive stationary phase: Consider using end-capped C18 for reversed-phase or a deactivated silica gel for normal-phase chromatography. 2. Modify the mobile phase: Adding a small amount of a polar solvent or a modifier (e.g., triethylamine (B128534) for basic compounds) can reduce tailing and improve recovery.
Product degradation during purification Instability of the phosphoramidate on the stationary phase (e.g., acidic silica gel).1. Use deactivated stationary phases: Employ silica gel that has been treated to neutralize acidic sites. 2. Work at low temperatures: Perform chromatography at reduced temperatures to minimize degradation. 3. Minimize purification time: Use flash chromatography to expedite the purification process.

Experimental Protocols

Protocol 1: General Synthesis of a Nucleoside Phosphoramidate (ProTide)

This protocol is a generalized procedure based on the common methods for ProTide synthesis and should be adapted for the specific nucleoside precursor of this compound.

  • Protection of the Nucleoside:

    • Protect all reactive hydroxyl and amino groups on the nucleoside, leaving only the target hydroxyl group free for phosphorylation. Common protecting groups include silyl (B83357) ethers for hydroxyls and acyl or trityl groups for exocyclic amines.

  • Phosphorylation Reaction:

    • Dissolve the protected nucleoside in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a suitable base (e.g., N-methylimidazole or a Grignard reagent like t-BuMgCl).

    • Slowly add a solution of the phosphorochloridate reagent (e.g., phenyl(alkoxy-L-alaninyl)phosphorochloridate) in the same anhydrous solvent.

    • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up:

    • Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected phosphoramidate in a suitable solvent system.

    • Add the appropriate deprotection reagent (e.g., a fluoride (B91410) source for silyl ethers, or acid/base for other protecting groups) under conditions that do not cleave the phosphoramidate bond.

    • Monitor the deprotection by TLC or LC-MS.

    • Work up the reaction to isolate the crude final product.

  • Purification:

    • Purify the crude product using flash column chromatography or preparative HPLC. For diastereomer separation, a chiral stationary phase is recommended.

Protocol 2: HPLC Purification of Phosphoramidate Diastereomers

This protocol provides a starting point for the analytical or preparative separation of this compound diastereomers.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.

  • Detection: UV detection at a wavelength where the molecule has significant absorbance.

  • Temperature: Column temperature can be varied to improve resolution.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Protected Nucleoside Precursor Phosphorylation Phosphorylation with Phosphorochloridate Reagent Start->Phosphorylation Base (e.g., t-BuMgCl) Protected_GS704277 Protected this compound (Diastereomeric Mixture) Phosphorylation->Protected_GS704277 Deprotection Removal of Protecting Groups Protected_GS704277->Deprotection Crude_GS704277 Crude this compound (Diastereomeric Mixture) Deprotection->Crude_GS704277 Purification Chiral HPLC or SFC Crude_GS704277->Purification Diastereomer_1 Diastereomer 1 Purification->Diastereomer_1 Diastereomer_2 Diastereomer 2 Purification->Diastereomer_2

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_check Synthesis Troubleshooting cluster_purification_check Purification Troubleshooting Start Low Yield or Purity Issue Check_Reagents Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Is reaction incomplete? Check_Column Select Appropriate Column (Chiral, Deactivated) Start->Check_Column Is separation poor? Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) Check_Reagents->Check_Conditions Check_Protecting_Groups Assess Protecting Group Strategy Check_Conditions->Check_Protecting_Groups Optimize_Mobile_Phase Optimize Mobile Phase Composition Check_Column->Optimize_Mobile_Phase Check_Degradation Evaluate Product Stability During Purification Optimize_Mobile_Phase->Check_Degradation

Caption: A logical troubleshooting workflow for addressing common issues in this compound synthesis.

References

Troubleshooting low recovery of GS-704277 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GS-704277. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the extraction of this compound, an intermediate metabolite of Remdesivir (B604916).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing low recovery of this compound during solid-phase extraction (SPE) from plasma. What are the potential causes and solutions?

Low recovery of this compound can stem from several factors, primarily related to its stability and interactions with the extraction matrix. As a phosphoramidate (B1195095) prodrug metabolite, this compound is susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Sample pH and Temperature Control: this compound exhibits pH and temperature-dependent stability.[1][2] Degradation can lead to the formation of its downstream metabolite, GS-441524.[1][2]

    • Recommendation: Immediately upon collection, acidify plasma samples with formic acid. A validated method suggests treating K2EDTA human plasma with 20% formic acid solution at a 100:8 (v:v) ratio.[2] Samples should be kept in an ice bath during handling and processing to minimize degradation.[1]

  • Extraction Method: Protein precipitation is a commonly used and effective method for extracting this compound from plasma.[1][3]

    • Recommendation: If you are using a different method, consider switching to a protein precipitation protocol. A validated method involves adding cold acetonitrile (B52724) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.[3]

  • Analyte Adsorption: Phosphorylated compounds like this compound can interact with metal components of the LC system, leading to poor peak shape and low recovery.[3]

    • Recommendation: Passivate the LC system with a suitable agent like medronic acid before analysis to prevent chelation and adsorption.[3]

Q2: What is the expected recovery of this compound using a protein precipitation method?

A validated LC-MS/MS method using protein precipitation has demonstrated good recovery for this compound. While the exact percentage is not stated in the provided documents, the method's overall accuracy and precision suggest that the recovery is consistent and suitable for quantitative analysis.[1][2]

Q3: Can you provide a detailed protocol for the extraction of this compound from human plasma?

Yes, the following protocol is based on a validated LC-MS/MS method.[1][3]

Experimental Protocols

Protocol: Protein Precipitation Extraction of this compound from Human Plasma

Materials:

  • Human plasma (K2EDTA)

  • Formic acid (FA)

  • Acetonitrile (ACN), cold

  • Internal Standard (IS) solution (e.g., [¹³C₃]-GS-704277)

  • Microcentrifuge tubes or 96-well extraction plate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To a 50 µL aliquot of plasma sample, add 4 µL of a 20% formic acid solution in water. This acidification helps to stabilize this compound.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution to each sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each sample.

  • Mixing: Vortex the samples thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples for 10 minutes at approximately 3000-4200 rpm to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer an aliquot of the supernatant to a clean vial or well for analysis.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with 100 µL of water containing 0.1% acetic acid. Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number1911579-04-8[4]
Molecular FormulaC₁₅H₁₉N₆O₈P[4]
Formula Weight442.3 g/mol [4]
SolubilitySoluble in DMSO[4]

Table 2: Stability of this compound in Formic Acid-Treated Human Plasma

ConditionDurationStabilityReference
Ice Bath8 hoursStable[1]
Freeze/Thaw Cycles (-70°C)5 cyclesStable[1]
Long-Term Storage (-70°C)257 daysStable[1][5]

Visualizations

Metabolic Pathway of Remdesivir

Metabolic Pathway of Remdesivir Remdesivir Remdesivir (Prodrug) GS704277 This compound (Intermediate Metabolite) Remdesivir->GS704277 Intracellular Hydrolysis GS441524 GS-441524 (Parent Nucleoside) GS704277->GS441524 Metabolism ActiveTP GS-443902 (Active Triphosphate) GS441524->ActiveTP Phosphorylation

Caption: Metabolic activation of the prodrug Remdesivir to its active triphosphate form.

Experimental Workflow for this compound Extraction

Extraction Workflow Plasma 1. Plasma Sample (50 µL) Acidification 2. Add Formic Acid Plasma->Acidification Spiking 3. Add Internal Standard Acidification->Spiking Precipitation 4. Add Cold Acetonitrile Spiking->Precipitation Vortex 5. Vortex Precipitation->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Transfer 7. Transfer Supernatant Centrifuge->Transfer Evaporation 8. Evaporate to Dryness Transfer->Evaporation Reconstitution 9. Reconstitute Evaporation->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Step-by-step workflow for the protein precipitation extraction of this compound.

References

Technical Support Center: LC-MS/MS Analysis of GS-704277

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of GS-704277, an intermediate metabolite of Remdesivir (B604916).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound from biological samples like plasma, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Phospholipids are a common cause of matrix effects in plasma samples.[2]

Q2: A validated method for this compound analysis in human plasma is mentioned in the literature. What were the key aspects of this method to ensure robustness?

A2: A validated LC-MS/MS method for the simultaneous determination of Remdesivir, GS-441524, and this compound in human plasma involved two critical components to ensure precision, accuracy, and robustness.[3][4] Firstly, to address the instability of the analytes, plasma samples were treated with diluted formic acid (FA).[3][4] Secondly, to achieve optimal sensitivity and minimize carryover, a separate injection was performed for each analyte using different electrospray ionization (ESI) modes and organic gradients.[3]

Q3: What type of sample preparation is recommended to minimize matrix effects for this compound analysis?

A3: The validated method for this compound in human plasma utilized protein precipitation as the sample preparation technique.[4] While effective, other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed to remove interfering matrix components.[5] For instance, HybridSPE-Phospholipid technology specifically targets the removal of phospholipids, which are major contributors to matrix effects in plasma samples.[2]

Q4: Are there specific strategies to compensate for matrix effects if they cannot be eliminated through sample preparation?

A4: Yes, the most recognized technique to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1] A SIL-IS for this compound, such as [13C3]-GS-704277 (also referred to as GS-829466), is ideal as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means of correction.[1][6]

Troubleshooting Guide

Problem 1: I am observing low signal intensity or high variability in my results for this compound.

  • Possible Cause: This could be due to ion suppression from matrix effects.[7] Co-eluting endogenous components from the plasma, such as phospholipids, can interfere with the ionization of this compound.[2]

  • Troubleshooting Steps:

    • Verify Sample Preparation: Ensure that the protein precipitation is being performed correctly and consistently. Inefficient precipitation can leave a higher concentration of matrix components.

    • Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from the interfering matrix components. An Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) has been shown to be effective for the separation of this compound.[3][4]

    • Implement a Robust Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound ([13C3]-GS-704277).[6] This will help to correct for signal variability caused by matrix effects.[1]

    • Evaluate Different Sample Preparation Techniques: If ion suppression persists, consider more rigorous sample clean-up methods like solid-phase extraction (SPE) or phospholipid removal plates.[2][5]

Problem 2: My assay for this compound is showing poor accuracy and precision.

  • Possible Cause: Inconsistent matrix effects between samples and calibrators can lead to poor accuracy and precision.[1] The stability of this compound can also be a factor.[3][4]

  • Troubleshooting Steps:

    • Confirm Analyte Stability: this compound and other Remdesivir metabolites can be unstable in plasma.[3][4] A validated method addressed this by treating the plasma samples with diluted formic acid (FA).[3][4] Ensure your sample handling and preparation protocol includes this stabilization step.

    • Assess Matrix Effect Variability: The matrix effect was formally assessed in the validated method across six different lots of human plasma and was found to be acceptable.[6] If you suspect lot-to-lot variability in your matrix, you may need to perform a similar assessment. This involves comparing the analyte response in the presence and absence of the matrix.[6]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of this compound in human plasma.[3][4]

ParameterValue
Analyte This compound
Internal Standard GS-829466 ([13C3]-GS-704277)
Analytical Method LC-MS/MS
Extraction Method Protein Precipitation
Sample Volume 50 µL
Calibration Range 2-2000 ng/mL
Intraday Precision (%CV) < 6.6%
Interday Precision (%CV) < 6.6%
Accuracy within ±11.5%
Long-term Storage Stability (-70 °C) 257 days in FA-treated plasma

Experimental Protocols

Validated LC-MS/MS Method for this compound in Human Plasma [3][4][6]

  • Sample Stabilization: Human plasma samples were treated with diluted formic acid (FA) to ensure the stability of this compound.

  • Sample Preparation (Protein Precipitation): 50 µL of the FA-treated plasma sample was subjected to protein precipitation.

  • Internal Standard: A stable isotope-labeled internal standard, GS-829466 ([13C3]-GS-704277), was used.

  • Chromatographic Separation:

    • Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm).

    • Run Time: 3.4 minutes.

    • A specific organic gradient was used for the analysis of this compound.

  • Mass Spectrometric Detection:

    • A separate injection was performed for this compound.

    • The specific ESI mode (positive or negative) was optimized for this compound to achieve the best sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample fa_treat Formic Acid Treatment (Stabilization) plasma->fa_treat protein_precip Protein Precipitation (with Internal Standard) fa_treat->protein_precip supernatant Collect Supernatant protein_precip->supernatant lc_injection LC Injection supernatant->lc_injection chrom_sep Chromatographic Separation (Acquity UPLC HSS T3) lc_injection->chrom_sep ms_detection MS/MS Detection (Optimized ESI Mode) chrom_sep->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_workflow start Issue Detected: Low/Variable Signal or Poor Accuracy check_stability Verify Sample Stability (Formic Acid Treatment) start->check_stability check_prep Review Sample Prep (Protein Precipitation) start->check_prep use_sil_is Implement Stable Isotope-Labeled IS check_stability->use_sil_is check_prep->use_sil_is optimize_lc Optimize Chromatography (Gradient Separation) use_sil_is->optimize_lc If issue persists resolved Issue Resolved use_sil_is->resolved If issue is resolved advanced_cleanup Consider Advanced Cleanup (e.g., SPE, Phospholipid Removal) optimize_lc->advanced_cleanup If issue persists optimize_lc->resolved If issue is resolved advanced_cleanup->resolved

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

References

Optimizing Storage Conditions for GS-704277 Reference Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for GS-704277 reference standards. Adherence to these guidelines is critical for maintaining the integrity, stability, and performance of the reference material in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for solid this compound reference standard?

A1: For long-term storage, it is recommended to store the solid this compound reference standard at -20°C for stability up to at least four years.[1] Some suppliers also provide stability data for storage at -80°C.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to store solutions under a nitrogen atmosphere.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]

Q3: What solvents are suitable for preparing this compound stock solutions?

A3: this compound is soluble in DMSO.[1] Stock solutions for bioanalytical purposes have also been prepared in acetonitrile:dimethyl sulfoxide (B87167) (50:50 v/v) or water.[3]

Q4: Is this compound sensitive to light?

Q5: What are the known degradation products of this compound?

A5: this compound is an intermediate metabolite of Remdesivir (B604916) and is known to hydrolyze to GS-441524.[1][2] The degradation of this compound can lead to an observable increase in the concentration of GS-441524.[5]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in assays using this compound.

Possible Cause 1: Improper storage of the solid reference standard.

  • Troubleshooting Step: Verify the storage temperature of your solid this compound. Ensure it has been consistently stored at -20°C or -80°C in its original, tightly sealed container.[1][4] Avoid exposure to heat and humidity.[6] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[7]

Possible Cause 2: Degradation of the stock solution.

  • Troubleshooting Step: Review the preparation and storage of your stock solution.

    • Was the solution stored at the correct temperature (-20°C or -80°C) for the appropriate duration?[2]

    • Were aliquots made to avoid repeated freeze-thaw cycles?[2]

    • Was the solution protected from light during storage and handling?[3]

    • Consider preparing a fresh stock solution from the solid reference standard.

Possible Cause 3: Instability in the experimental matrix.

  • Troubleshooting Step: this compound has shown limited stability in human plasma, with degradation being more rapid at room temperature compared to 4°C.[8] If working with plasma samples, ensure they are processed and analyzed promptly or stored at appropriate frozen conditions. The use of formic acid has been shown to improve the stability of this compound in plasma samples.[5][9]

Data Summary

ParameterSolid Reference StandardStock Solution
Storage Temperature -20°C[1] or -80°C-80°C or -20°C[2]
Storage Duration ≥ 4 years at -20°C[1]Up to 6 months at -80°C; Up to 1 month at -20°C[2]
Atmosphere N/A (in original sealed container)Under Nitrogen[2]
Light Exposure Protect from light[3][4]Protect from light[3]
Freeze-Thaw Cycles N/AAvoid repeated cycles; aliquot solutions[2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol is a general guideline. Please refer to the manufacturer's certificate of analysis for specific instructions.

  • Equilibration: Allow the sealed vial of solid this compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents moisture condensation on the compound.

  • Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration. Vortex briefly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.[2]

Visualizations

troubleshooting_workflow start Inconsistent Assay Results check_solid Verify Solid Storage (Temp, Light, Container) start->check_solid check_solution Review Stock Solution (Temp, Age, Aliquots, Light) start->check_solution check_matrix Assess Matrix Stability (e.g., Plasma Handling) start->check_matrix improper_solid Improper Solid Storage check_solid->improper_solid degraded_solution Degraded Stock Solution check_solution->degraded_solution matrix_instability Matrix Instability check_matrix->matrix_instability remediate_solid Action: Equilibrate new vial properly improper_solid->remediate_solid Yes end Results Stabilized improper_solid->end No remediate_solution Action: Prepare fresh stock solution degraded_solution->remediate_solution Yes degraded_solution->end No remediate_matrix Action: Optimize sample handling (e.g., use acid, control temp) matrix_instability->remediate_matrix Yes matrix_instability->end No remediate_solid->end remediate_solution->end remediate_matrix->end

Caption: Troubleshooting workflow for inconsistent assay results with this compound.

metabolic_pathway Remdesivir Remdesivir (Prodrug) GS704277 This compound (Alanine Metabolite) Remdesivir->GS704277 Intracellular Hydrolases GS441524 GS-441524 (Nucleoside Analog) GS704277->GS441524 Hydrolysis Active_TP Active Triphosphate (GS-443902) GS704277->Active_TP Phosphorylation GS441524->Active_TP Kinases

References

Addressing carryover issues in the chromatography of GS-704277

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carryover issues during the chromatographic analysis of GS-704277.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is an alanine (B10760859) metabolite of the antiviral prodrug Remdesivir (B604916) (RDV).[1] Accurate measurement of this compound, alongside RDV and its active metabolite GS-441524, is critical for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Remdesivir.[2]

Q2: What are the common challenges in the bioanalysis of this compound?

A2: A primary challenge is the instability of both RDV and this compound in plasma, which can lead to inaccurate quantification.[2][3] Additionally, carryover during chromatography can be a significant issue, particularly when analyzing this compound along with the less polar parent drug, RDV.[2]

Q3: How can the instability of this compound in plasma samples be addressed?

A3: Treating plasma samples with diluted formic acid (FA) has been shown to be an effective method to overcome the instability of this compound and RDV.[2][4] This acidification helps to inhibit endogenous esterase activities that contribute to the degradation of the analytes.[2]

Troubleshooting Guide: Carryover Issues

Carryover can lead to inaccurate quantification of this compound. The following guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: High Carryover Observed for this compound

High carryover is often observed as a significant peak in a blank injection following a high concentration sample.

Step 1: Initial Assessment & Verification

  • Confirm Carryover: Inject a blank solvent or matrix blank immediately after a high concentration standard or sample. A peak corresponding to this compound in the blank confirms carryover.

  • Evaluate System Components: Check for potential sources of carryover within the LC system, such as the autosampler needle, injection valve, and column.

Step 2: Method Optimization to Reduce Carryover

A key strategy to minimize carryover, especially when analyzing this compound alongside RDV and GS-441524, is to use separate injections with optimized conditions for each analyte.[2][4][5]

Carryover_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis Method cluster_wash Autosampler Wash cluster_column Column Care cluster_end Resolution start High Carryover Detected for this compound single_method Are you using a single LC method for RDV, GS-441524, and this compound? start->single_method separate_injections Implement Separate Injections per Analyte[2][4][5] single_method->separate_injections Yes wash_solution Is the autosampler wash solution effective? single_method->wash_solution No optimize_gradient Optimize Organic Gradient for this compound Elution separate_injections->optimize_gradient optimize_gradient->wash_solution strong_solvent Use a Stronger Organic Solvent in Wash Solution wash_solution->strong_solvent No column_health Is the column old or showing poor performance? wash_solution->column_health Yes increase_volume Increase Wash Volume and/or Number of Washes strong_solvent->increase_volume increase_volume->column_health column_flush Flush Column with Strong Solvent column_health->column_flush Yes end Carryover Minimized column_health->end No column_replace Replace Column column_flush->column_replace column_replace->end

Quantitative Data Summary

While specific quantitative data on the percentage of carryover for this compound is not extensively detailed in the cited literature, the successful validation of an LC-MS/MS method with minimal carryover was achieved by implementing separate injections.[2][4] The precision and accuracy data from this validated method underscore its effectiveness.

AnalyteCalibration Range (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Accuracy (%RE)
Remdesivir (RDV)4–4000< 6.6< 6.6±11.5
GS-4415242–2000< 6.6< 6.6±11.5
This compound 2–2000 < 6.6 < 6.6 ±11.5
Data from the validated LC-MS/MS method by Xiao et al., 2021.[2][4]

Experimental Protocols

The following is a summary of the key experimental protocols adapted from the literature to address this compound analysis and carryover.[2][4][5]

Sample Preparation (for Stability)
  • Objective: To stabilize this compound in human plasma.

  • Procedure:

    • Treat K2EDTA human plasma with a 20% formic acid solution in a 100:8 (v:v) ratio immediately upon collection.[2]

    • Vortex the sample for approximately 1 minute.

    • Store samples at -70°C until analysis.[5]

Chromatographic Method to Minimize Carryover
  • Objective: To achieve sensitive and accurate quantification of this compound with minimal carryover.

  • Key Principle: Perform a separate injection for this compound with a dedicated LC gradient and ESI mode.[2][4][5]

  • Instrumentation:

    • LC System: Acquity UPLC or equivalent.

    • Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm).[2][4]

    • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

  • Chromatographic Conditions for this compound:

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5.[5]

    • Mobile Phase B: 100% Methanol.[6]

    • Gradient: A specific organic gradient optimized for the elution of this compound should be employed. While the exact gradient is not published, it should be developed to ensure complete elution of the analyte from the column.

    • ESI Mode: Negative ion mode is recommended for this compound for better sensitivity.[7]

    • Run Time: A short run time of approximately 3.4 minutes has been shown to be effective.[2][4]

Experimental_Workflow cluster_sample Sample Handling cluster_analysis LC-MS/MS Analysis cluster_result Outcome sample_collection Collect K2EDTA Plasma acidification Acidify with Formic Acid (100:8 v/v)[2] sample_collection->acidification storage Store at -70°C acidification->storage separate_injection Perform Separate Injection for this compound[2][4] storage->separate_injection lc_separation Chromatography on HSS T3 Column separate_injection->lc_separation ms_detection MS/MS Detection (Negative ESI Mode)[7] lc_separation->ms_detection result Accurate Quantification with Minimized Carryover ms_detection->result

References

Improving the sensitivity of GS-704277 detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the sensitivity of GS-704277 detection in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for detecting this compound?

A1: The most common and robust method for the quantification of this compound in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers the high sensitivity and selectivity required for accurate measurements.

Q2: Why is sample stability a critical issue for this compound analysis?

A2: this compound is an intermediate metabolite of Remdesivir (B604916) and is prone to in vitro degradation, converting to GS-441524.[4][5][6] Failure to properly stabilize samples upon collection can lead to artificially low measurements of this compound and elevated levels of GS-441524.

Q3: What is the recommended ionization mode for this compound detection by mass spectrometry?

A3: For optimal sensitivity, it is recommended to use negative ion mode electrospray ionization (ESI) for the detection of this compound.[7][8]

Q4: Can this compound be analyzed simultaneously with Remdesivir and GS-441524?

A4: Yes, validated LC-MS/MS methods exist for the simultaneous determination of Remdesivir, GS-441524, and this compound.[1][4][9] However, to enhance sensitivity and minimize carryover, it may be necessary to perform separate injections for each analyte with distinct ESI modes and organic gradients.[1][4][9]

Troubleshooting Guide

Issue 1: Low or no detectable this compound signal.

  • Question: I am not detecting this compound in my plasma samples, or the signal is much lower than expected. What could be the cause?

  • Answer: This is often due to analyte instability. This compound can rapidly convert to GS-441524 in untreated plasma.[4] To prevent this, it is crucial to treat plasma samples with diluted formic acid (FA) immediately after collection.[1][4][9] Also, ensure that samples are stored at -70°C to maintain long-term stability.[1][9]

Issue 2: High variability in quantitative results.

  • Question: My replicate injections of the same sample are showing high variability for this compound. What should I investigate?

  • Answer: High variability can stem from inconsistent sample handling and matrix effects. Ensure uniform and rapid acidification of all samples and standards. Evaluate the matrix effect in your specific biological matrix by comparing the analyte's response in the matrix to its response in a clean solvent.[4] The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for variability during sample preparation and injection.

Issue 3: Poor chromatographic peak shape or resolution.

  • Question: The chromatographic peak for this compound is broad or tailing. How can I improve this?

  • Answer: Poor peak shape can be due to the column choice or mobile phase composition. An Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) has been shown to provide good separation.[1][4][9] Ensure your mobile phases are correctly prepared; for example, 10 mM ammonium (B1175870) formate (B1220265) in 5% methanol (B129727) at pH 2.5 as mobile phase A and 100% methanol as mobile phase B has been used successfully.[4] Optimizing the gradient elution will also be critical.

Issue 4: Suspected sample carryover.

  • Question: I am observing a signal for this compound in my blank injections following a high concentration sample. How can I minimize carryover?

  • Answer: Carryover can be a challenge, especially when analyzing analytes with different polarities. To mitigate this, a separate injection for each analyte with an optimized organic gradient may be necessary.[1][4][9] Implementing a robust needle and injector wash protocol between injections is also essential.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for the determination of Remdesivir and its metabolites in human plasma.[1][4][9]

Table 1: Calibration and Linearity

AnalyteCalibration Range (ng/mL)
Remdesivir4 - 4000
GS-4415242 - 2000
This compound 2 - 2000

Table 2: Precision and Accuracy

AnalyteIntraday Precision (%CV)Interday Precision (%CV)Accuracy (%)
All Analytes< 6.6%< 6.6%Within ±11.5%

Table 3: Long-Term Storage Stability in FA-Treated Plasma at -70°C

AnalyteStability Duration (Days)
Remdesivir392
GS-441524392
This compound 257

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of Remdesivir and its metabolites.[1][4]

1. Sample Collection and Stabilization:

  • Collect whole blood in K2EDTA tubes.

  • Within 30 minutes of collection, centrifuge the blood to separate plasma.

  • Immediately treat the plasma with a diluted formic acid (FA) solution to stabilize the analytes.

2. Sample Preparation and Extraction:

  • Thaw frozen plasma samples in an ice bath.

  • Spike an aliquot of the plasma with an internal standard solution.

  • Perform a protein precipitation extraction using methanol.

  • Evaporate the supernatant and reconstitute the residue for analysis.

3. Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)[1][4][9]

  • Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5[4]

  • Mobile Phase B: 100% methanol[4]

  • Gradient: An optimized gradient for the separation of all analytes.

  • Run Time: Approximately 3.4 minutes[1][4][9]

4. Mass Spectrometric Conditions:

  • Instrument: A tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), operated in negative mode for this compound.[7][8]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

metabolic_pathway Metabolic Pathway of Remdesivir RDV Remdesivir (Prodrug) GS704277 This compound (Intermediate Metabolite) RDV->GS704277 Hydrolysis GS441524 GS-441524 (Metabolite) GS704277->GS441524 Hydrolysis ActiveTP Active Triphosphate (GS-443902) GS704277->ActiveTP Phosphorylation

Caption: Metabolic conversion of Remdesivir to its metabolites.

experimental_workflow Analytical Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Collection Plasma Plasma Separation Blood->Plasma Stabilize Acidification (Formic Acid) Plasma->Stabilize Extract Protein Precipitation & Extraction Stabilize->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Sample Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Negative ESI) Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Workflow for this compound analysis in plasma.

References

Validation & Comparative

Comparative Pharmacokinetics of GS-704277 and GS-441524: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two key nucleoside analog metabolites, GS-704277 and GS-441524. Both are critical components in understanding the in vivo activity of the antiviral prodrug remdesivir (B604916). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

GS-441524 is the primary and more stable plasma metabolite of remdesivir, exhibiting a significantly longer half-life compared to the transient intermediate metabolite, this compound.[1][2][3] While both are detectable in plasma following remdesivir administration, GS-441524 persists in circulation for a prolonged period.[4] This guide outlines their key pharmacokinetic parameters, the experimental methods used for their determination, and their roles in the metabolic activation pathway of remdesivir.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and GS-441524 in human plasma following intravenous administration of remdesivir.

ParameterThis compoundGS-441524
Peak Plasma Concentration (Cmax) 807 nM (following a 200 mg remdesivir loading dose)[3]726 nM (following a 200 mg remdesivir loading dose)[3]
Time to Peak Concentration (Tmax) Appears sequentially after remdesivir, reaching peak concentrations at approximately 0.75 hours post-infusion start.[4]Appears after this compound, reaching peak concentrations between 3.00 and 5.0 hours post-infusion start.[2][4]
Plasma Half-Life (t½) Approximately 0.87–1.8 hours.[2]Approximately 13–31 hours.[2] A population pharmacokinetic model estimated the terminal elimination half-life to be around 20 hours.[3]
Plasma Protein Binding Low (1–2% bound).[4]Low (1–2% bound).[4]
Primary Elimination Route Metabolized by Histidine Triad Nucleotide-binding Protein 1 (HINT-1).[1]Primarily renal clearance.[4]

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies involving the intravenous administration of remdesivir to healthy human subjects. The methodologies employed in these key experiments are detailed below.

Subject Population and Dosing
  • Healthy adult volunteers were enrolled in clinical trials.

  • Remdesivir was administered as a single intravenous infusion, often with a loading dose followed by maintenance doses.[4]

Sample Collection
  • Serial blood samples were collected from subjects at predetermined time points post-infusion.

  • Plasma was separated from whole blood by centrifugation for subsequent analysis.[5]

Bioanalytical Method
  • Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the simultaneous quantification of remdesivir and its metabolites (this compound and GS-441524) in plasma.[5][6]

  • Sample Preparation: Due to the instability of remdesivir in plasma, samples were typically treated with formic acid immediately after collection to stabilize the analytes.[5] Protein precipitation with acetonitrile (B52724) was a common extraction procedure.[7]

  • Chromatography: Chromatographic separation was achieved using a C18 or similar reversed-phase column.[6][7]

  • Mass Spectrometry: A tandem mass spectrometer was used for detection and quantification, often employing multiple reaction monitoring (MRM) for high selectivity and sensitivity.[8]

Pharmacokinetic Analysis
  • Plasma concentration-time data for this compound and GS-441524 were analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.[3][9]

Mandatory Visualization

Metabolic Activation Pathway of Remdesivir

The following diagram illustrates the intracellular conversion of remdesivir into its metabolites, including this compound and GS-441524, and ultimately to the active triphosphate form.

Remdesivir_Metabolism cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake GS704277 This compound (Alanine Metabolite) Remdesivir_int->GS704277 Carboxylesterases GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP HINT-1 GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases GS441524_out GS-441524 (Nucleoside Analog) GS441524_MP->GS441524_out Dephosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Kinases GS441524_plasma GS-441524 (in plasma) GS441524_out->GS441524_plasma Efflux to Plasma

Caption: Intracellular metabolic pathway of Remdesivir.

This diagram illustrates the sequential conversion of remdesivir to its active form. Remdesivir enters the cell and is first metabolized to this compound.[4] this compound is then converted to the monophosphate of GS-441524, which is subsequently phosphorylated to the active triphosphate, GS-443902.[4] The monophosphate can also be dephosphorylated to the nucleoside analog GS-441524, which can then be found in plasma.[2]

References

Unraveling the Predictive Potential of GS-704277 for Remdesivir Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While GS-704277, an alanine (B10760859) metabolite of the antiviral prodrug remdesivir (B604916), is a key component in its metabolic pathway, current scientific literature does not support its validation as a predictive biomarker for remdesivir's clinical efficacy. Extensive research has focused on the pharmacokinetics of remdesivir and its metabolites, yet no direct correlation between the plasma or intracellular concentrations of this compound and patient outcomes has been established. This guide provides a comprehensive overview of the existing data, compares this compound with other potential biomarkers, and details the experimental protocols for their measurement to inform researchers, scientists, and drug development professionals.

The Metabolic Journey of Remdesivir: The Role of this compound

Remdesivir is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active. Upon administration, remdesivir is rapidly converted to its alanine metabolite, this compound. This intermediate is then further metabolized to the nucleoside analog GS-441524, which is subsequently phosphorylated to the active triphosphate form that inhibits viral RNA-dependent RNA polymerase.

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir This compound This compound Remdesivir->this compound Metabolism GS-441524 GS-441524 This compound->GS-441524 Metabolism Active Triphosphate (GS-443902) Active Triphosphate (GS-443902) GS-441524->Active Triphosphate (GS-443902) Phosphorylation Viral RNA Polymerase Viral RNA Polymerase Active Triphosphate (GS-443902)->Viral RNA Polymerase Inhibition

Remdesivir's metabolic pathway.

Investigating Predictive Biomarkers: A Comparative Analysis

While this compound lacks validation as a predictive biomarker, studies have explored the association between other biomarkers and the clinical outcomes of remdesivir treatment, primarily in the context of COVID-19. These biomarkers are generally indicators of inflammation and coagulation.

BiomarkerAssociation with Remdesivir EfficacySupporting Evidence
This compound No established correlation with clinical efficacy. No published studies have directly linked this compound levels to patient outcomes.
GS-441524 No correlation found with clinical outcome.A population pharmacokinetic study found no relationship between the area under the curve of GS-441524 and clinical recovery or hepatic toxicity.
C-Reactive Protein (CRP) Remdesivir treatment may accelerate the reduction of elevated CRP levels.Studies have shown that remdesivir treatment is associated with a faster decline in CRP, an inflammatory marker, which is linked to better clinical outcomes in COVID-19 patients.[1][2][3][4]
D-dimer Remdesivir treatment is associated with a more rapid normalization of D-dimer levels.Elevated D-dimer levels are indicative of coagulation issues and are associated with severe COVID-19. Remdesivir has been shown to accelerate the return of D-dimer to baseline levels.[1][2][3][4]
Soluble Angiopoietin-2 (sAng-2) Remdesivir treatment leads to a significant reduction in sAng-2 levels.sAng-2 is a marker of endothelial dysfunction and is associated with COVID-19 severity. Remdesivir has been shown to decrease its levels compared to placebo.[1][2][3][4]
Ferritin Remdesivir treatment is associated with a reduction in ferritin levels.High ferritin levels are a marker of hyperinflammation and are linked to poor outcomes in COVID-19. Remdesivir treatment has been shown to lower ferritin levels.[1][2][3][4]
Lymphocyte Count Remdesivir treatment may lead to an increase in lymphocyte counts.Lymphopenia (low lymphocyte count) is a common feature of severe COVID-19. Some studies suggest remdesivir treatment can help in the recovery of lymphocyte numbers.[1][2][3][4]

Experimental Protocols

Quantification of Remdesivir and its Metabolites (this compound and GS-441524) in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of remdesivir and its metabolites in human plasma.[5]

Sample Preparation:

  • Human plasma samples are typically treated with a protein precipitation agent (e.g., acetonitrile) to remove larger proteins.

  • Stable isotope-labeled internal standards for remdesivir, this compound, and GS-441524 are added to the samples to ensure accurate quantification.

  • The supernatant is then separated and subjected to LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Liquid Chromatography: Reverse-phase chromatography is commonly used to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.

LCMS_Workflow Plasma_Sample Human Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation Liquid Chromatography (Reverse-Phase) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (Triple Quadrupole - MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS workflow for metabolite quantification.
Measurement of Inflammatory and Coagulation Biomarkers

Standard commercially available enzyme-linked immunosorbent assays (ELISAs) or automated clinical laboratory platforms are used for the quantification of biomarkers such as CRP, D-dimer, sAng-2, and ferritin in plasma or serum samples. Lymphocyte counts are determined using automated hematology analyzers.

Conclusion

Based on the currently available scientific evidence, This compound has not been validated as a predictive biomarker for the efficacy of remdesivir. While its measurement is crucial for understanding the pharmacokinetics of the parent drug, its concentration does not appear to correlate with clinical outcomes. In contrast, several inflammatory and coagulation biomarkers, such as CRP, D-dimer, and sAng-2, have shown changes in response to remdesivir treatment that are associated with improved clinical status in patients with COVID-19.[1][2][3][4] Future research should focus on further validating these alternative biomarkers and exploring the potential of intracellular concentrations of the active triphosphate form of remdesivir as a more direct measure of its antiviral activity and potential efficacy.

References

A Comparative Analysis of the In Vitro Antiviral Efficacy of Remdesivir and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral activity of the prodrug remdesivir (B604916) and its primary metabolites. The information presented is collated from peer-reviewed studies and is intended to inform researchers in the fields of virology and pharmacology. This document summarizes key experimental data, outlines methodologies, and visualizes the metabolic activation of remdesivir.

Executive Summary

Remdesivir is a nucleotide analog prodrug that requires intracellular metabolic activation to exert its antiviral effect. Its primary plasma metabolite is GS-441524. While remdesivir (a monophosphate prodrug) is designed for efficient intracellular delivery of the active moiety, GS-441524 (the parent nucleoside) also demonstrates intrinsic antiviral activity. The comparative in vitro efficacy of remdesivir and GS-441524 is cell-line dependent, with remdesivir generally exhibiting greater potency in cell lines that efficiently metabolize it to its active triphosphate form, GS-443902.

Quantitative Comparison of Antiviral Activity

The antiviral activity of remdesivir and its metabolite GS-441524 has been evaluated in various cell lines against SARS-CoV-2. The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are key metrics for comparison. A lower EC50 value indicates higher potency, while a higher CC50 value suggests lower cytotoxicity.

CompoundCell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Remdesivir Vero E6SARS-CoV-21.0>100>100
GS-441524 Vero E6SARS-CoV-21.1>100>90.9
Remdesivir Vero CCL-81SARS-CoV-20.7>100>142.9
GS-441524 Vero CCL-81SARS-CoV-20.8>100>125
Remdesivir Calu-3SARS-CoV-20.1172.8661.8
GS-441524 Calu-3SARS-CoV-20.25>100>400
Remdesivir Caco-2SARS-CoV-20.001>100>100000
GS-441524 Caco-2SARS-CoV-20.08>100>1250
Remdesivir Huh-7HCoV-OC430.012.1210
GS-441524 Huh-7HCoV-OC434.1>100>24.4
Remdesivir Primary HAESARS-CoV---
GS-441524 Primary HAESARS-CoV0.18 (±0.14)--

Data compiled from multiple sources.[1][2][3][4]

Metabolic Activation Pathway of Remdesivir

Remdesivir is a prodrug that must be metabolized within the host cell to its active form, GS-443902, an adenosine (B11128) triphosphate analog. This multi-step process is crucial for its antiviral activity.

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV Remdesivir (Prodrug) RDV_in Remdesivir RDV->RDV_in Cellular Uptake Met_X GS-704277 (Alanine Metabolite) RDV_in->Met_X Carboxylesterase 1 (CES1) Cathepsin A (CatA) GS441524_MP GS-441524-MP (Monophosphate) Met_X->GS441524_MP HINT1 GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Kinases GS441524 GS-441524 (Nucleoside Core) GS441524_MP->GS441524 GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Kinases

Caption: Intracellular metabolic activation pathway of remdesivir.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of remdesivir and its metabolites.

In Vitro Antiviral Activity Assay

A common method to determine the antiviral efficacy of compounds is through cell-based assays.

Antiviral_Assay_Workflow A Seed cells in multi-well plates (e.g., Vero E6, Calu-3) B Incubate cells to form a monolayer A->B D Infect cells with virus (e.g., SARS-CoV-2) B->D C Prepare serial dilutions of Remdesivir and GS-441524 E Add drug dilutions to infected cells C->E D->E F Incubate for a defined period (e.g., 48-72 hours) E->F G Quantify viral replication F->G H Determine EC50 values G->H

Caption: General workflow for an in vitro antiviral activity assay.

1. Cell Lines and Culture:

  • Commonly used cell lines for SARS-CoV-2 research include Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), Caco-2 (human colorectal adenocarcinoma), and Huh-7 (human hepatoma).[1]

  • Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

2. Virus Propagation and Titration:

  • Viral stocks are propagated in a suitable cell line (e.g., Vero E6 for SARS-CoV-2).

  • The virus titer is determined by methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay to establish the multiplicity of infection (MOI) for experiments.

3. Antiviral Assay:

  • Cells are seeded in multi-well plates and incubated to form a confluent monolayer.

  • The cells are then infected with the virus at a specific MOI.

  • After a short adsorption period, the viral inoculum is removed, and the cells are washed.

  • The cells are then treated with serial dilutions of the test compounds (remdesivir or its metabolites).

  • After incubation for 48-72 hours, the antiviral effect is quantified.

4. Quantification of Viral Replication:

  • Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatant or cell lysate and quantified.[1]

  • Plaque Reduction Assay: The number of viral plaques is counted to determine the reduction in infectious virus particles.[5]

  • TCID50 Assay: The dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected wells is determined.[5]

Cytotoxicity Assay

It is essential to assess the toxicity of the compounds to the host cells to determine the therapeutic window.

1. Cell Treatment:

  • Cells are seeded in multi-well plates and treated with the same serial dilutions of the compounds as in the antiviral assay, but without viral infection.

2. Viability Assessment:

  • After the incubation period, cell viability is measured using assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] The MTS reagent is converted to a colored formazan (B1609692) product by viable cells, and the absorbance is measured to quantify cell viability.

3. CC50 Determination:

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Discussion of Comparative Efficacy

The in vitro antiviral activity of remdesivir is highly dependent on its conversion to the active triphosphate form, GS-443902.[6][7] In cell lines such as Vero E6, which may have different metabolic enzyme profiles, remdesivir and its parent nucleoside GS-441524 show comparable potency.[1] However, in human lung cells (Calu-3) and intestinal cells (Caco-2), remdesivir is significantly more potent than GS-441524, suggesting more efficient intracellular activation in these more clinically relevant cell types.[1]

Specifically, in Calu-3 cells, the EC50 of remdesivir is about half that of GS-441524.[1] The difference is even more pronounced in Caco-2 cells, where remdesivir is approximately 80 times more potent.[1] This correlates with higher levels of the active triphosphate metabolite, GS-443902, being formed from remdesivir compared to GS-441524 in these cells.[1] In Huh-7 cells infected with HCoV-OC43, remdesivir was markedly more active than GS-441524.[1]

It is important to note that while remdesivir is a prodrug, its main plasma metabolite is GS-441524.[8] The sustained plasma concentration of GS-441524 after remdesivir administration may contribute to the overall antiviral effect in vivo.[4]

Conclusion

In vitro studies demonstrate that both remdesivir and its metabolite GS-441524 possess antiviral activity against coronaviruses. Remdesivir generally exhibits superior potency in clinically relevant human cell lines due to its efficient intracellular conversion to the active triphosphate metabolite. The choice of cell line for in vitro evaluation is critical, as the expression of metabolic enzymes can significantly influence the apparent antiviral activity of remdesivir. These findings underscore the importance of considering the metabolic activation pathway when evaluating the in vitro efficacy of prodrugs.

References

A Head-to-Head Comparison of Analytical Methods for GS-704277 and GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Data

The accurate quantification of GS-704277 and GS-441524, the primary metabolites of the antiviral prodrug Remdesivir (B604916) (RDV), is critical for pharmacokinetic, pharmacodynamic, and clinical studies. This guide provides a detailed comparison of analytical methodologies for these compounds, with a focus on performance characteristics and supporting experimental data to aid researchers in selecting the most appropriate method for their needs. The predominant method for the simultaneous analysis of these metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for various analytical methods used to determine the concentrations of this compound and GS-441524 in biological matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound and GS-441524 in Human Plasma

ParameterMethod 1[1][2][3]Method 2[4]
Analytes Remdesivir (RDV), GS-441524, this compoundRemdesivir (RDV), GS-441524, this compound
Matrix Acidified Human PlasmaHuman Plasma
Calibration Range (ng/mL) This compound: 2-2000GS-441524: 2-2000This compound: 2-2000GS-441524: 2-2000
Intra-day Precision (%CV) < 6.6%< 6.6%
Inter-day Precision (%CV) < 6.6%< 6.6%
Accuracy (%RE) ±11.5%±11.5%
Lower Limit of Quantification (LLOQ) (ng/mL) This compound: 2GS-441524: 2This compound: 2GS-441524: 2

Table 2: Performance Characteristics of an HPLC-FLD Method for GS-441524 in Feline Plasma

ParameterMethod 3[5][6]
Analyte GS-441524
Matrix Feline Plasma
Calibration Range (ng/mL) 19.5 - 10,000
Intra-day Precision (%CV) 1.7 - 5.7%
Inter-day Precision (%CV) 1.7 - 5.7%
Trueness Within 10% of nominal concentrations
Lower Limit of Quantification (LLOQ) (ng/mL) 19.5

Signaling Pathways and Metabolic Conversion

Remdesivir is a phosphoramidate (B1195095) prodrug that undergoes intracellular metabolism to its active triphosphate form. In plasma, it is metabolized to this compound and GS-441524.[1][2][7] The metabolic activation of Remdesivir begins with hydrolysis by esterases to yield the intermediate metabolite this compound.[8] Subsequent cleavage of the phosphoramidate group and phosphorylation steps lead to the formation of the pharmacologically active triphosphate, GS-443902.[8] GS-441524 is the nucleoside core of Remdesivir and its predominant metabolite.[9]

cluster_plasma Plasma Metabolism cluster_cell Intracellular Activation RDV Remdesivir (RDV) (Prodrug) GS704277 This compound (Intermediate Metabolite) RDV->GS704277 Esterases GS441524 GS-441524 (Nucleoside Metabolite) RDV->GS441524 RDV_cell Remdesivir (in cell) RDV->RDV_cell Cellular Uptake GS441524_cell GS-441524 (in cell) GS441524->GS441524_cell Cellular Uptake Active_TP GS-443902 (Active Triphosphate) Plasma Plasma Cell Intracellular GS704277_cell This compound (in cell) RDV_cell->GS704277_cell Esterases GS704277_cell->Active_TP Phosphorylation GS441524_cell->Active_TP Phosphorylation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Acidification Acidification with Formic Acid Plasma->Acidification Precipitation Protein Precipitation Acidification->Precipitation UPLC UPLC Separation (Acquity HSS T3) Precipitation->UPLC Inject Supernatant MS Tandem Mass Spectrometry (MRM Detection) UPLC->MS Data Concentration Data MS->Data Data Acquisition

References

Cross-validation of different bioanalytical assays for GS-704277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and comparison of bioanalytical methods for the quantitative determination of GS-704277, an intermediate alanine (B10760859) metabolite of the antiviral prodrug remdesivir (B604916). The information presented herein is intended to assist researchers in selecting and implementing appropriate bioanalytical strategies for pharmacokinetic and metabolic studies involving remdesivir.

This compound is a critical analyte in understanding the metabolic pathway of remdesivir. Following administration, remdesivir is hydrolyzed to this compound, which is then further metabolized to the active nucleoside triphosphate. Accurate quantification of this compound in biological matrices is therefore essential for a comprehensive pharmacokinetic assessment of remdesivir.

Currently, the published scientific literature predominantly describes a single, well-validated bioanalytical method for this compound: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation data with other assay types, such as immunoassays, is not publicly available, this guide will present the performance characteristics of the established LC-MS/MS method and offer a comparative discussion on the potential advantages and disadvantages of alternative bioanalytical platforms.

Metabolic Pathway of Remdesivir to this compound

The metabolic activation of remdesivir is a multi-step process that occurs intracellularly. The initial conversion involves the hydrolysis of the parent drug to the alanine metabolite, this compound. This is a key step in the pathway that ultimately leads to the formation of the pharmacologically active triphosphate metabolite.

Remdesivir Metabolic Pathway Remdesivir Remdesivir (Prodrug) GS704277 This compound (Alanine Metabolite) Remdesivir->GS704277 Intracellular Hydrolysis GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Metabolism Active_TP Active Nucleoside Triphosphate GS441524_MP->Active_TP Phosphorylation

Caption: Metabolic activation of Remdesivir to this compound.

Comparison of Bioanalytical Methods

The primary method for the quantification of this compound is a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay.[1][2][3][4] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of metabolites often found in biological samples.

While no specific immunoassays for this compound have been detailed in the literature, a general comparison of the LC-MS/MS platform with potential immunoassay approaches is provided below.

FeatureLC-MS/MSImmunoassay (Hypothetical)
Specificity Very High (based on mass-to-charge ratio)Can be variable, potential for cross-reactivity
Sensitivity High (Lower Limit of Quantification in the low ng/mL range)Potentially high, but depends on antibody affinity
Development Time Moderate to LongLong (requires antibody development and characterization)
Throughput ModerateHigh
Cost per Sample HigherLower (once developed)
Multiplexing Can simultaneously measure parent drug and multiple metabolitesTypically single-analyte, though multiplex platforms exist

Experimental Protocol: Validated LC-MS/MS Assay for this compound

The following protocol is a summary of the validated LC-MS/MS method for the simultaneous determination of remdesivir, GS-441524, and this compound in human plasma.[1][2][3][4]

1. Sample Preparation:

  • Human plasma samples are treated with diluted formic acid to ensure the stability of the analytes.[1][3]

  • An internal standard (stable isotope-labeled analog of the analyte) is added to the plasma sample.

  • Protein precipitation is performed by adding a solvent like methanol.

  • The sample is centrifuged, and the supernatant is collected, evaporated, and reconstituted in a suitable solvent for injection.

2. Chromatographic Separation:

  • An Acquity UPLC HSS T3 column (2.1x50 mm, 1.8 μm) is typically used for chromatographic separation.[1][2][3]

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5) and an organic component (e.g., methanol) is employed.[5]

  • The total run time is approximately 3.4 minutes.[1][2][3]

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer is used for detection.

  • Electrospray ionization (ESI) is used, with separate injections for each analyte in either positive or negative ion mode to optimize sensitivity and minimize carryover.[1][3] For this compound, negative ion mode is often used.[6]

  • Detection is performed using Multiple Reaction Monitoring (MRM).[6]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the bioanalysis of this compound using the validated LC-MS/MS method.

LC-MS/MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Plasma Sample Collection Acidification Acidification with Formic Acid Sample_Collection->Acidification IS_Spiking Internal Standard Spiking Acidification->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution UPLC_Separation UPLC Separation Evaporation_Reconstitution->UPLC_Separation MS_Detection Mass Spectrometric Detection (MRM) UPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Workflow for the bioanalysis of this compound by LC-MS/MS.

Quantitative Data Summary

The validated LC-MS/MS assay for this compound demonstrates excellent performance characteristics in terms of linearity, precision, and accuracy.[1][2][3]

ParameterThis compound Performance Data
Calibration Range 2-2000 ng/mL[1][2][3]
Intra-day Precision (%CV) < 6.6%[1][2][3]
Inter-day Precision (%CV) < 6.6%[1][2][3]
Accuracy (% Bias) within ±11.5%[1][2][3]
Long-term Storage Stability 257 days at -70°C in acidified plasma[1][2][3]

Conclusion

The validated LC-MS/MS method provides a robust, sensitive, and specific tool for the quantification of this compound in human plasma. The detailed protocol and performance data presented in this guide can aid researchers in implementing this method for their studies. While alternative bioanalytical methods for this compound are not currently described in the literature, the high standards set by the LC-MS/MS assay provide a strong benchmark for any future method development and cross-validation efforts. The choice of bioanalytical platform will always depend on the specific requirements of the study, including the need for throughput, sensitivity, and the availability of validated reagents and instrumentation.

References

Plasma GS-704277 Levels and Clinical Outcomes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the correlation of plasma GS-704277 levels with clinical outcomes in the context of COVID-19 treatment, with a comparative look at other oral antivirals.

This guide provides a comprehensive overview of the current understanding of the relationship between plasma concentrations of this compound, a key metabolite of the antiviral drug Remdesivir (B604916), and its observed clinical effects in the treatment of COVID-19. As direct data on this compound is limited, this guide also examines the major circulating metabolite, GS-441524, and draws comparisons with other prominent oral antiviral therapies, Molnupiravir and Paxlovid™ (Nirmatrelvir/Ritonavir).

Executive Summary

Remdesivir, a prodrug, undergoes rapid intracellular metabolism to its active form. This compound is a transient intermediate in this process, leading to the formation of the more stable and predominant nucleoside analog metabolite in plasma, GS-441524.[1][2] Due to its short half-life, direct correlation of this compound plasma levels with clinical outcomes has not been a primary focus of clinical studies. Instead, the exposure-response relationship of the major metabolite, GS-441524, has been investigated. However, studies have not established a clear correlation between plasma concentrations of GS-441524 and clinical efficacy or safety outcomes in COVID-19 patients, with findings suggesting that dose adjustments are not necessary based on exposure levels.[3][4][5]

In contrast, for other oral antivirals such as Molnupiravir and Nirmatrelvir (the active component of Paxlovid™), a clearer relationship between plasma drug exposure and antiviral effect has been characterized, supporting the dosage regimens used in clinical practice.

Remdesivir Metabolism and the Role of this compound

Remdesivir is administered intravenously as a prodrug to facilitate entry into host cells. Once inside the cell, it is metabolized to form the active nucleoside triphosphate analog (GS-443902), which inhibits the viral RNA-dependent RNA polymerase. This compound is an early, transient alanine (B10760859) metabolite in this activation pathway.[2][6][7][8] The metabolic cascade is depicted in the signaling pathway diagram below.

Remdesivir_Metabolism cluster_plasma Plasma cluster_cell Intracellular Remdesivir Remdesivir (GS-5734) GS704277 This compound (Alanine Metabolite) Remdesivir->GS704277 Metabolism Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake GS441524 GS-441524 (Nucleoside Analog) GS704277_intra This compound Remdesivir_intra->GS704277_intra CES1, CatA NMP Nucleoside Monophosphate (GS-441524-MP) GS704277_intra->NMP HINT1 NMP->GS441524 Dephosphorylation (Efflux to Plasma) NDP Nucleoside Diphosphate NMP->NDP Phosphorylation NTP Active Nucleoside Triphosphate (GS-443902) NDP->NTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase NTP->RdRp Inhibition

Caption: Metabolic pathway of Remdesivir to its active triphosphate form.

Correlation of Plasma Metabolite Levels with Clinical Outcomes

Remdesivir (GS-441524)

Due to the transient nature of this compound, pharmacokinetic and pharmacodynamic (PK/PD) analyses have focused on the more stable and abundant plasma metabolite, GS-441524. However, a clear and consistent correlation between plasma concentrations of GS-441524 and clinical outcomes in COVID-19 patients has not been established.

Clinical OutcomeCorrelation with GS-441524 Plasma LevelsReference
Recovery Rate Unrelated to the area under the curve (AUC) of GS-441524.[3]
Hepatic Toxicity (AST/ALT elevation) Unrelated to the AUC of GS-441524.[3]
Viral Load Reduction Not explicitly correlated with plasma levels in available studies.
Mortality Not explicitly correlated with plasma levels in available studies.

Note: While a direct correlation is not established, the clearance of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR), leading to its accumulation in patients with renal impairment.[3][4][9]

Comparative Analysis with Oral Antivirals

In contrast to Remdesivir's metabolites, other oral antiviral treatments for COVID-19 have demonstrated a more defined relationship between drug exposure and clinical or virologic response.

DrugActive MoietyCorrelation with Clinical OutcomesReference
Molnupiravir NHC (β-D-N4-hydroxycytidine)Exposure-response models support that the 800 mg twice-daily dose provides near-maximal effect on viral load reduction and RNA mutation rate.[10]
Paxlovid™ NirmatrelvirTrough plasma concentrations with the standard dose are maintained well above the 90% effective concentration (EC90) for antiviral activity.[11][12]

Experimental Protocols

Measurement of Remdesivir and its Metabolites in Plasma

A common method for the quantification of Remdesivir, this compound, and GS-441524 in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are typically treated with a protein precipitation agent, such as methanol (B129727) or acetonitrile, containing a stable isotope-labeled internal standard (e.g., [U-Ring-13C6]-remdesivir, [13C5]-GS-441524).[13][14][15]

  • To enhance stability, especially for Remdesivir, plasma can be acidified with formic acid prior to protein precipitation.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is transferred for LC-MS/MS analysis.[13][15]

LC-MS/MS Analysis:

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[14]

Calibration and Quantification:

  • Calibration curves are generated by spiking blank plasma with known concentrations of the analytes.[15][16]

  • The concentration of the analytes in the study samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Clinical Trial Workflow for PK/PD Analysis

The following diagram illustrates a general workflow for a clinical trial designed to assess the correlation between drug plasma levels and clinical outcomes.

Clinical_Trial_Workflow cluster_design Study Design & Conduct cluster_analysis Data Analysis PatientRecruitment Patient Recruitment (Inclusion/Exclusion Criteria) Dosing Drug Administration (Standardized Dosing Regimen) PatientRecruitment->Dosing Sampling Pharmacokinetic Sampling (Pre-defined time points) Dosing->Sampling ClinicalAssessment Clinical Outcome Assessment (e.g., Viral Load, Symptoms, Safety Labs) Dosing->ClinicalAssessment Bioanalysis Bioanalytical Method (LC-MS/MS for Drug Levels) Sampling->Bioanalysis PD_Analysis Pharmacodynamic Analysis (Correlation of PK parameters with outcomes) ClinicalAssessment->PD_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., PopPK Analysis) Bioanalysis->PK_Modeling PK_Modeling->PD_Analysis StatisticalAnalysis Statistical Analysis (Exposure-Response Modeling) PD_Analysis->StatisticalAnalysis

Caption: General workflow for a pharmacokinetic-pharmacodynamic clinical trial.

Conclusion

While this compound is a key intermediate in the metabolic activation of Remdesivir, its transient nature makes it a challenging analyte for direct correlation with clinical outcomes. The more stable metabolite, GS-441524, has been the focus of such investigations, yet a clear exposure-response relationship remains elusive for Remdesivir in the treatment of COVID-19. This is in contrast to other oral antivirals like Molnupiravir and Paxlovid™, where a more direct link between plasma drug concentrations and antiviral activity has been established, providing a stronger rationale for their approved dosing regimens. Further research, potentially focusing on intracellular concentrations of the active triphosphate metabolite of Remdesivir, may be necessary to fully elucidate its pharmacokinetic-pharmacodynamic relationship.

References

Comparative Stability of GS-704277 and Other Remdesivir Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of remdesivir (B604916) (RDV) and its primary metabolites, GS-704277 and GS-441524, in human plasma. The information presented is compiled from various bioanalytical and pharmacokinetic studies, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research.

Introduction to Remdesivir Metabolism

Remdesivir (RDV) is a single diastereomer monophosphoramidate prodrug designed to deliver the active nucleoside triphosphate GS-443902 into cells.[1] Following intravenous administration, RDV is rapidly and extensively metabolized in plasma.[2][3] The metabolic cascade begins with the hydrolysis of RDV to its intermediate alaninyl metabolite, this compound.[1] This is followed by the formation of a monophosphate intermediate, which can then be dephosphorylated to the more stable nucleoside analog, GS-441524.[1] Understanding the relative stability of these metabolites in plasma is critical for accurate pharmacokinetic modeling and bioanalysis.

Metabolic Pathway of Remdesivir

The metabolic activation of remdesivir involves a multi-step process, beginning in the plasma and continuing intracellularly to form the pharmacologically active triphosphate.

Remdesivir_Metabolism cluster_plasma Plasma cluster_cell Intracellular RDV Remdesivir (Prodrug) GS704277 This compound (Intermediate) RDV->GS704277 Hydrolysis Monophosphate Nucleoside Monophosphate GS704277->Monophosphate Phosphoramidate Cleavage GS441524 GS-441524 (Nucleoside) Monophosphate->GS441524 Dephosphorylation Triphosphate GS-443902 (Active Triphosphate) Monophosphate->Triphosphate Phosphorylation

Caption: Metabolic activation pathway of Remdesivir in plasma and intracellularly.

Comparative Stability Data

The stability of remdesivir and its metabolites in plasma is highly dependent on temperature and sample handling procedures. Untreated plasma shows rapid degradation of the parent drug, necessitating the use of stabilizers like formic acid for accurate bioanalytical measurements.[2]

Table 1: Stability of Remdesivir and Metabolites in Human Plasma

AnalyteMatrix ConditionTemperatureDurationStability OutcomeCitation
Remdesivir (RDV) Untreated K₂EDTA PlasmaRoom Temperature< 24 hoursUnstable[2]
Untreated K₂EDTA Plasma4°C< 24 hoursUnstable[2]
Formic Acid-Treated PlasmaIce Bath8 hoursStable[4]
Formic Acid-Treated Plasma-70°C392 daysStable (Long-term)[2][3][4]
This compound Formic Acid-Treated PlasmaRoom Temperature8 hoursUnstable (>60% decrease)[5]
Formic Acid-Treated Plasma4°C~8 hoursModerately Stable (<10% decrease)[5]
Formic Acid-Treated PlasmaIce Bath8 hoursStable[4]
Formic Acid-Treated Plasma-70°C257 daysStable (Long-term)[2][3][4]
GS-441524 Untreated K₂EDTA PlasmaHeat TreatmentNot specifiedStable[2]
Formic Acid-Treated PlasmaIce Bath8 hoursStable[4]
Formic Acid-Treated Plasma-70°C392 daysStable (Long-term)[2][3][4]

Summary of Findings:

  • Remdesivir (RDV) is the least stable compound in plasma, undergoing rapid conversion.[2] Its instability necessitates immediate sample processing and acidification to prevent ex vivo metabolism.

  • This compound is an unstable intermediate metabolite. It is more stable than RDV but still shows significant degradation at room temperature.[5] Stability is improved at lower temperatures.

  • GS-441524 is the most stable of the three metabolites in plasma.[2] Its stability makes it a reliable analyte for pharmacokinetic studies and therapeutic drug monitoring.[6] The degradation of RDV and this compound directly leads to an increase in GS-441524 concentrations in unstabilized plasma samples.[2]

Experimental Protocols

Accurate measurement of remdesivir and its metabolites requires validated bioanalytical methods that account for their inherent instability. The following is a generalized protocol based on published methods.[2][3]

Objective: To quantify the concentrations of Remdesivir, this compound, and GS-441524 in human plasma using LC-MS/MS.

Materials:

  • Human plasma collected in K₂EDTA tubes.

  • Formic Acid (FA) solution (e.g., 20%).

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Internal standards (stable isotope-labeled RDV, this compound, and GS-441524).

  • LC-MS/MS system (e.g., Acquity UPLC with a triple quadrupole mass spectrometer).

  • Chromatographic column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).[2][3]

Methodology:

  • Sample Collection and Stabilization:

    • Collect whole blood in K₂EDTA tubes.

    • Process blood to plasma via centrifugation at 4°C as soon as possible.

    • Immediately stabilize the plasma by adding a formic acid solution (e.g., 8 parts 20% FA to 100 parts plasma) to quench enzymatic activity.[4]

    • Store stabilized plasma samples at -70°C until analysis.[2][3]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples in an ice bath.

    • To a 50 µL aliquot of stabilized plasma, add 150 µL of acetonitrile containing the internal standards.[7]

    • Vortex mix to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes at 4°C.[7]

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution with mobile phases typically consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]

    • Due to differing polarities and potential for carryover, separate injections with distinct gradients may be optimized for each analyte.[2][3]

    • Detect and quantify the analytes using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Stability Assessment:

    • Bench-top Stability: Analyze quality control (QC) samples after storing them in an ice bath for a defined period (e.g., 8 hours) to simulate sample processing time.[2]

    • Freeze-Thaw Stability: Subject QC samples to multiple (e.g., five) freeze-thaw cycles (-70°C to ice bath) before analysis.[2]

    • Long-term Stability: Analyze QC samples stored at -70°C for extended periods (e.g., up to 392 days) to establish storage limits.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioanalytical workflow for determining the plasma stability of remdesivir and its metabolites.

Workflow cluster_sample_handling Sample Handling & Stabilization cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood 1. Blood Collection (K₂EDTA) Centrifuge 2. Centrifugation (4°C) Blood->Centrifuge Plasma 3. Plasma Separation Centrifuge->Plasma Stabilize 4. Acidification (Formic Acid) Plasma->Stabilize Store 5. Storage (-70°C) Stabilize->Store Thaw 6. Thaw Sample (Ice Bath) Store->Thaw Precipitate 7. Protein Precipitation (Acetonitrile + IS) Thaw->Precipitate Centrifuge2 8. Centrifugation Precipitate->Centrifuge2 Supernatant 9. Collect Supernatant Centrifuge2->Supernatant Inject 10. LC-MS/MS Injection Supernatant->Inject Quantify 11. Quantification Inject->Quantify

Caption: Bioanalytical workflow for remdesivir and metabolite plasma stability testing.

References

Interspecies Metabolic Divergence: A Comparative Analysis of Remdesivir's Conversion to GS-704277

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the metabolic transformation of the antiviral prodrug remdesivir (B604916) into its initial alanine (B10760859) metabolite, GS-704277, reveals significant variations across different species. This guide provides a comparative analysis of this critical metabolic step, supported by in vitro experimental data, to inform researchers and drug development professionals in preclinical and translational studies.

Remdesivir, a nucleotide analog prodrug, requires intracellular conversion to its active triphosphate form to exert its antiviral effect. The first step in this bioactivation cascade is the hydrolysis of remdesivir to this compound. This process is primarily mediated by carboxylesterases (CES) and cathepsin A in humans.[1] Understanding the species-specific differences in the rate and extent of this conversion is crucial for the accurate interpretation of preclinical efficacy and safety data and for predicting human pharmacokinetics.

Quantitative Comparison of Remdesivir Metabolism

In vitro studies utilizing plasma and liver microsomes from various species provide quantitative insights into the differential metabolism of remdesivir. The stability of remdesivir in these biological matrices serves as a key indicator of the metabolic rate, with a shorter half-life indicating more rapid metabolism.

Table 1: In Vitro Stability of Remdesivir in Plasma of Different Species
SpeciesHalf-life (t½) of Remdesivir (minutes)
Human78
Cynomolgus Monkey385

Data sourced from in vitro incubations of remdesivir (2 µM) in plasma at 37°C.

Table 2: In Vitro Stability of Remdesivir in Liver Microsomes of Different Species
SpeciesHalf-life (t½) of Remdesivir (minutes)Intrinsic Clearance (CLint) (mL/min/g protein)
Human1.0Not Reported
Mouse0.81740
RatNot ReportedNot Reported
DogNot ReportedNot Reported
Cat< 10Not Reported

Data sourced from in vitro incubations of remdesivir with liver microsomes (0.5 mg/mL) at 37°C in the presence of NADPH.[2] It is noteworthy that in mice, the metabolism of remdesivir does not appear to be dependent on NADPH, suggesting a primary role for esterases in the rapid hydrolysis.[2]

Metabolic Pathway of Remdesivir to this compound

The metabolic conversion of remdesivir is a multi-step process that ultimately leads to the formation of the active antiviral agent. The initial conversion to this compound is a critical activation step.

Remdesivir_Metabolism cluster_0 Intracellular Space Remdesivir Remdesivir (GS-5734) GS704277 This compound (Alanine Metabolite) Remdesivir->GS704277 Carboxylesterase 1 (CES1) Cathepsin A (CatA) CYP3A (minor) GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Histidine Triad Nucleotide-binding Protein 1 (HINT1) GS441524 GS-441524 (Nucleoside Analog) GS441524_MP->GS441524 Phosphatases Active_TP GS-443902 (Active Triphosphate) GS441524_MP->Active_TP Kinases

Metabolic pathway of remdesivir to its active triphosphate form.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of remdesivir metabolism.

In Vitro Metabolism in Liver Microsomes

This assay determines the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

  • Preparation of Incubation Mixture: A reaction mixture is prepared in a phosphate (B84403) buffer (pH 7.4) containing liver microsomes (e.g., 0.5 mg/mL) from the species of interest (human, monkey, rat, mouse, etc.).

  • Cofactor Addition: For cytochrome P450-mediated metabolism, a NADPH-regenerating system is added to the incubation mixture.[2]

  • Initiation of Reaction: The reaction is initiated by adding remdesivir (e.g., 1 µM final concentration) to the pre-warmed (37°C) incubation mixture.

  • Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining remdesivir and its metabolites, is analyzed by a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of remdesivir at each time point.[3]

  • Data Analysis: The natural logarithm of the percentage of remaining remdesivir is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

In Vitro Metabolism in Plasma

This assay evaluates the stability of a compound in plasma, which contains various hydrolytic enzymes.

  • Preparation of Incubation Mixture: Remdesivir is added to fresh plasma from the desired species (e.g., human, cynomolgus monkey) to a final concentration (e.g., 2 µM).

  • Incubation: The plasma samples are incubated in a water bath at 37°C.

  • Time-Point Sampling: Aliquots of the plasma are collected at different time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching and Protein Precipitation: An excess of cold organic solvent (e.g., acetonitrile) is added to each aliquot to stop enzymatic activity and precipitate plasma proteins.

  • Sample Processing: The samples are vortexed and then centrifuged to separate the precipitated proteins.

  • LC-MS/MS Analysis: The clear supernatant is analyzed by a validated LC-MS/MS method to determine the concentrations of remdesivir and the formed this compound.

  • Data Analysis: The concentration of remdesivir over time is used to calculate its plasma half-life.

Experimental_Workflow cluster_1 Sample Preparation cluster_2 Metabolic Reaction cluster_3 Analysis Prep_Microsomes Prepare Liver Microsomes or Plasma Prep_Incubation Prepare Incubation Mixture Prep_Microsomes->Prep_Incubation Add_Remdesivir Add Remdesivir (Initiate Reaction) Incubate Incubate at 37°C Add_Remdesivir->Incubate Time_Sampling Collect Samples at Time Points Incubate->Time_Sampling Quench Quench Reaction Time_Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Calculate t½, CLint) LCMS->Data_Analysis

Typical experimental workflow for in vitro metabolism studies.

Conclusion

The metabolism of remdesivir to its initial metabolite, this compound, exhibits marked interspecies differences. Notably, remdesivir is significantly more stable in cynomolgus monkey plasma compared to human plasma, suggesting a slower rate of initial metabolism in this preclinical species. In liver microsomes, remdesivir is rapidly metabolized in both humans and mice, with evidence suggesting different primary enzymatic pathways. These variations underscore the importance of selecting appropriate animal models and carefully interpreting preclinical data when predicting the metabolic fate of remdesivir in humans. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the nuances of remdesivir metabolism across a broader range of species.

References

Comparative Guide for the Relative Quantification of GS-704277 and GS-441524 in Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the relative quantification of GS-704277 and GS-441524, the primary metabolites of the antiviral prodrug Remdesivir (B604916) (RDV), in patient samples. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Remdesivir is a phosphoramidate (B1195095) prodrug that undergoes rapid metabolism in plasma to form an intermediate alanine (B10760859) metabolite, this compound, and subsequently the more stable and primary nucleoside analog metabolite, GS-441524.[1][2] GS-441524 is then intracellularly phosphorylated to the active triphosphate form, GS-443902, which acts as an inhibitor of viral RNA-dependent RNA polymerase.[3][4] Given the short half-life of Remdesivir (approximately 0.48 hours) and the longer half-life of GS-441524 (around 26.6 hours), accurate quantification of these metabolites is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[5] This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for their simultaneous determination in human plasma.

Metabolic Pathway of Remdesivir

Remdesivir is administered intravenously and is rapidly converted in the plasma. The metabolic cascade is critical for the drug's antiviral efficacy.

Remdesivir_Metabolism cluster_plasma Plasma cluster_cell Intracellular RDV Remdesivir (RDV) GS704277 This compound (Alanine Metabolite) RDV->GS704277 Metabolism GS441524 GS-441524 (Nucleoside Analog) GS704277->GS441524 Hydrolysis GS441524_cell GS-441524 GS441524->GS441524_cell Cellular Uptake GS443902 GS-443902 (Active Triphosphate) GS441524_cell->GS443902 Phosphorylation

Metabolic activation pathway of Remdesivir.

Quantitative Analysis Methods

LC-MS/MS is the gold standard for the quantification of this compound and GS-441524 in biological matrices due to its high sensitivity and selectivity.[6] The following tables summarize key parameters from validated methods reported in the literature.

Sample Preparation and Stability

A critical step in the bioanalysis of these compounds is ensuring their stability during sample collection and processing. Instability of Remdesivir and its metabolites in untreated plasma can lead to inaccurate quantification.[7][8] Treatment of plasma samples with diluted formic acid has been shown to overcome these stability issues.[7][8]

ParameterMethod 1Method 2
Biological Matrix Human Plasma (K2EDTA)Human Plasma
Sample Pretreatment Protein precipitation with methanol (B129727) containing internal standard.[9]Acidification with formic acid followed by protein precipitation.[7][8]
Storage Stability Not specifiedThis compound: 257 days at -70°C; GS-441524: 392 days at -70°C in acidified plasma.[7][8]
Liquid Chromatography Parameters

Chromatographic separation is essential to resolve the analytes from endogenous matrix components and from each other, especially given that GS-441524 is more polar than Remdesivir.[1]

ParameterMethod 1Method 2
LC System UPLCAcquity UPLC
Column Acquity UPLC HSS T3 (2.1x50 mm, 1.8 µm)[9]Acquity UPLC HSS T3 (2.1x50 mm, 1.8 µm)[7][8]
Mobile Phase Gradient elutionGradient elution with separate injections for analytes.[7][8]
Run Time 3.4 min[9]3.4 min[7][8]
Mass Spectrometry Parameters and Performance

Tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification at low concentrations.

ParameterMethod 1Method 2
MS System Triple QuadrupoleTriple Quadrupole
Ionization Mode ESI PositiveDifferent ESI modes for separate analyte injections.[7][8]
Calibration Range (this compound) Not specified2 - 2000 ng/mL[7][8]
Calibration Range (GS-441524) 2 - 2000 ng/mL[9]2 - 2000 ng/mL[7][8]
Intra-day Precision (%CV) < 14.7%< 6.6%[7][8]
Inter-day Precision (%CV) Not specified< 6.6%[7][8]
Accuracy 89.6 - 110.2%[9]± 11.5%[7][8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Sample Collection and Stabilization
  • Collect whole blood samples from patients into tubes containing K2EDTA as an anticoagulant.

  • To prevent degradation, immediately place the samples in an ice water bath.[10]

  • Within 1 hour of collection, centrifuge the samples to separate the plasma.[10]

  • Transfer the plasma to polypropylene (B1209903) cryovials.

  • For stabilization, treat the plasma with a diluted formic acid solution.[7][8]

  • Store the stabilized plasma samples at -70°C until analysis.[7][8]

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Thaw the stabilized plasma samples, calibration standards, and quality control (QC) samples.

  • To a 50 µL aliquot of each sample, add an internal standard solution. The internal standard is typically a stable isotope-labeled version of the analytes.[11]

  • Perform protein precipitation by adding a volume of organic solvent (e.g., methanol or acetonitrile).[11][12]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound and GS-441524 in patient plasma samples.

Experimental_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (K2EDTA tubes) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Stabilization Stabilization (Formic Acid) Plasma_Separation->Stabilization Storage Storage at -70°C Stabilization->Storage Thawing Thawing Storage->Thawing IS_Spiking Internal Standard Spiking Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 Supernatant_Transfer Supernatant Transfer Centrifugation2->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

GS-704277 vs. Remdesivir: A Comparative Analysis of an Intermediate Metabolite and its Parent Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of a drug's metabolic journey is as crucial as its primary efficacy. This guide provides a detailed comparison of the biological and pharmacokinetic properties of the antiviral prodrug Remdesivir (RDV) and its principal intermediate metabolite, GS-704277.

Remdesivir, a nucleotide analog prodrug, has garnered significant attention for its broad-spectrum antiviral activity, notably against SARS-CoV-2. Its efficacy, however, is not a direct action of the administered compound but rather the result of a multi-step intracellular conversion to its active triphosphate form. A key player in this metabolic cascade is the transient intermediate, this compound. This guide will dissect the available data to offer a clear comparison between the parent drug and this pivotal metabolite.

Data Presentation: Physicochemical and Pharmacokinetic Profiles

A direct comparison of the biological activity of this compound against viral targets is limited, as it is primarily an intermediate in the metabolic activation of Remdesivir. The crucial difference lies in their pharmacokinetic properties and their respective roles in the generation of the active antiviral agent, GS-443902 (the triphosphate of GS-441524).

PropertyRemdesivir (GS-5734)This compound
Molecular Formula C27H35N6O8PC15H19N6O8P[1]
Molecular Weight 602.6 g/mol 442.3 g/mol [1]
Role ProdrugIntermediate Metabolite[1]
Plasma Half-life (T½) ~1 hour[2]Not explicitly defined, transient
Plasma Protein Binding 88.0–93.6%1%[3]
Primary Metabolism Hydrolysis by esterases (e.g., CES1 and CatA) to this compound[4]Hydrolysis by HINT1 to the monophosphate form[4]
Antiviral Activity Indirect (requires metabolic activation)Not reported to have direct antiviral activity

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A common method to determine the antiviral efficacy of a compound like Remdesivir is the plaque reduction assay.

  • Cell Seeding: Vero E6 cells, which are susceptible to SARS-CoV-2, are seeded in 6-well plates and cultured until they form a confluent monolayer.

  • Virus Inoculation: The cell monolayer is infected with a known titer of SARS-CoV-2 for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Following infection, the viral inoculum is removed, and the cells are washed. A semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) with serial dilutions of the test compound (Remdesivir) is added. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions known as plaques.

  • Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.

  • Plaque Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the wells treated with the compound is compared to the number in the untreated control wells.

  • EC50 Determination: The 50% effective concentration (EC50), which is the concentration of the drug that reduces the number of plaques by 50%, is calculated.

Cellular Metabolism Assay

To understand the conversion of Remdesivir to its metabolites, including this compound, cellular metabolism assays are performed.

  • Cell Culture: A relevant cell line (e.g., human lung cells or peripheral blood mononuclear cells) is cultured.

  • Compound Incubation: The cells are incubated with a known concentration of Remdesivir for various time points.

  • Metabolite Extraction: At each time point, the cells are harvested, and intracellular metabolites are extracted using a suitable solvent (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis: The cell extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different metabolites based on their chemical properties and then detects and quantifies them based on their mass-to-charge ratio.

  • Quantification: The concentrations of Remdesivir, this compound, and other metabolites (like the active triphosphate form) are determined over time to understand the kinetics of the metabolic pathway.

Mandatory Visualization

Signaling Pathway: Metabolic Activation of Remdesivir

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_ext Remdesivir (Prodrug) RDV_int Remdesivir RDV_ext->RDV_int Cellular Uptake GS704277 This compound (Intermediate) RDV_int->GS704277 Esterases (CES1, CatA) MP Nucleoside Monophosphate GS704277->MP HINT1 TP Active Triphosphate (GS-443902) MP->TP Kinases GS441524 GS-441524 (Nucleoside) MP->GS441524 Dephosphorylation TP->MP Phosphatases Viral RNA Polymerase Inhibition Viral RNA Polymerase Inhibition TP->Viral RNA Polymerase Inhibition

Caption: Metabolic activation pathway of Remdesivir to its active triphosphate form.

Experimental Workflow: In Vitro Antiviral Assay

Antiviral_Assay_Workflow A Seed Vero E6 Cells B Infect with SARS-CoV-2 A->B C Treat with Remdesivir Dilutions B->C D Incubate (48-72h) C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate EC50 F->G

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GS-704277

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical intermediates like GS-704277 are paramount for laboratory safety and regulatory compliance. While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, this document provides essential guidance based on the procedures for its parent compound, Remdesivir, and general best practices for pharmaceutical waste management.

This compound is an intermediate alanine (B10760859) metabolite of the antiviral prodrug Remdesivir.[1][2] It is formed through intracellular hydrolysis of Remdesivir.[1] Given its origin and chemical nature, this compound should be handled with the same level of caution as its parent compound.

Chemical and Storage Information

Proper storage is the first step in ensuring the safe management of this compound. Below is a summary of its key properties and recommended storage conditions.

PropertyValue
CAS Number 1911579-04-8[1]
Molecular Formula C₁₅H₁₉N₆O₈P[1]
Formula Weight 442.3 g/mol [1]
Formulation A crystalline solid[1]
Solubility Soluble in DMSO[1]
Storage Temperature -20°C[1] or -80°C[2]
Stability ≥ 4 years at -20°C[1]
Stock Solution Stability 6 months at -80°C; 1 month at -20°C (stored under nitrogen)[2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure risk. Based on the recommendations for Remdesivir, the following PPE should be worn:

  • Gloves: Disposable, chemical-resistant gloves.[3]

  • Lab Coat: A standard lab coat should be worn.[3]

  • Eye Protection: Appropriate protective eyeglasses or chemical safety goggles.[4]

Disposal Procedure for this compound

Any unused this compound and contaminated materials should be disposed of as pharmaceutical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Guidance:

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and leak-proof container for pharmaceutical or chemical waste.

  • Container Labeling: Clearly label the waste container with the chemical name ("this compound"), concentration (if in solution), and relevant hazard warnings.

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound. A detergent solution followed by water is recommended for cleaning.[3][5]

  • Waste Pickup: Arrange for the disposal of the waste container through your institution's hazardous waste management program.

Spill Cleanup Procedures

In the event of a spill, follow these procedures, which are adapted from the guidelines for Remdesivir:

For Spills of Solid this compound:

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Wear PPE: Ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and eye protection.[3]

  • Containment: Cover the spill with a damp cloth or towel to minimize dust generation. Add excess liquid to the spilled powder to prevent it from becoming airborne.[3]

  • Collection: Carefully sweep up the material and place it into a labeled, leak-proof container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area twice with a water and detergent solution.[3]

For Spills of this compound Solutions:

  • Wear PPE: Don standard PPE, including disposable gloves and a lab coat.[3]

  • Absorption: Remove any visible spillage with clean, dry paper towels or other absorbent materials.[3]

  • Collection: Place all contaminated materials into a leak-proof container for disposal as pharmaceutical waste.[3]

  • Decontamination: Clean the affected area twice with water, followed by one cleaning with a suitable detergent solution.[3]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

GS704277_Disposal_Workflow cluster_prep Preparation cluster_cleanup Decontamination & Disposal PPE Wear Appropriate PPE (Gloves, Lab Coat, Goggles) Segregate Segregate this compound Waste PPE->Segregate Container Use Labeled, Leak-Proof Waste Container Segregate->Container Decontaminate Decontaminate Surfaces & Equipment Container->Decontaminate Dispose Dispose via Institutional Hazardous Waste Program Decontaminate->Dispose

References

Personal protective equipment for handling GS-704277

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for GS-704277 is publicly available. The following guidance is based on the safety protocols for its parent compound, Remdesivir, and general best practices for handling chemical compounds in a laboratory setting. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[1][2]
Body Protection Laboratory coatProtects skin and clothing from spills.[3][4]
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.[2]
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when handling the compound as a powder or when there is a risk of aerosol generation.[2]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Preparation and Weighing:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[5][6]

  • Before handling, ensure all necessary PPE is worn correctly.

  • When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

2. Solution Preparation:

  • Prepare solutions in a fume hood.

  • Use aseptic techniques when preparing solutions for biological experiments to prevent microbial contamination.[7]

  • If the compound is dissolved in a solvent, be aware of the hazards associated with that solvent.

3. Spill Response:

  • In case of a spill, evacuate the immediate area if necessary.

  • For small spills of the solid compound, gently cover with a damp cloth or towel to avoid generating dust.[3]

  • For liquid spills, use absorbent materials to contain the spill.

  • Wear appropriate PPE, including chemical-resistant gloves and eye protection, during cleanup.[3][4]

  • Collect the spilled material and any contaminated absorbents into a sealed, leak-proof container for proper disposal.[3]

  • Decontaminate the spill area twice with a detergent solution and water.[3]

  • For broken glass, do not use your hands. Use forceps or other appropriate tools to collect the broken pieces.[3][4]

4. Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][5]

  • Do not dispose of this compound down the drain.[5]

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal cluster_spill Spill Response a Don PPE b Handle in Fume Hood a->b c Weigh Compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Workspace e->f j Evacuate Area e->j Spill Occurs g Dispose of Waste f->g h Remove PPE g->h i Wash Hands h->i k Contain Spill j->k l Collect Waste k->l m Decontaminate Area l->m m->g

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.